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  • Product: [(2-Hydroxy-4-methylphenyl)methyl]boronic acid
  • CAS: 1092092-84-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for[(2-Hydroxy-4-methylphenyl)methyl]boronic Acid

Executive Summary & Structural Significance As a Senior Application Scientist, I frequently encounter organoboron compounds that serve dual purposes in drug development and chemical biology. [(2-Hydroxy-4-methylphenyl)me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

As a Senior Application Scientist, I frequently encounter organoboron compounds that serve dual purposes in drug development and chemical biology. [(2-Hydroxy-4-methylphenyl)methyl]boronic acid (CAS: 1092092-84-6) is a prime example of such a bifunctional architectural building block[1].

Unlike standard arylboronic acids, this molecule features an sp³-hybridized benzylic carbon attached to the boronic acid moiety, paired with an ortho-phenolic hydroxyl group. This specific structural arrangement unlocks two distinct mechanistic pathways:

  • Transition-Metal Catalysis: It acts as a highly effective nucleophilic partner in Suzuki-Miyaura cross-couplings for the construction of complex C(sp²)–C(sp³) linkages[2].

  • Molecular Recognition: The boronic acid reversibly binds 1,2- and 1,3-diols (such as carbohydrates), while the adjacent hydroxyl group facilitates intramolecular coordination, making it a powerful recognition motif for biosensors[3],[4].

Database Discrepancy Warning: In commercial inventories, this compound is occasionally conflated with its non-benzylic analogue, (2-hydroxy-4-methylphenyl)boronic acid (CAS: 259209-25-1, MW: 151.96 g/mol ). Researchers must verify the presence of the methylene bridge (C₈H₁₁BO₃, MW: 165.98 g/mol ) via SMILES or InChI Key prior to procurement to ensure synthetic accuracy[1].

Physicochemical Properties

Accurate physicochemical data is the foundation of any robust experimental design. The table below summarizes the validated properties of the target compound.

PropertyValue
Product Name [(2-Hydroxy-4-methylphenyl)methyl]boronic acid
CAS Registry Number 1092092-84-6
Molecular Formula C₈H₁₁BO₃
Molecular Weight 165.98 g/mol
IUPAC Name (2-hydroxy-4-methylphenyl)methylboronic acid
Canonical SMILES B(CC1=C(C=C(C=C1)C)O)(O)O
InChI Key KWRAIRDWBBCTLA-UHFFFAOYSA-N

Mechanistic Insights in Catalysis and Sensing

The Causality of sp³-Transmetalation

In standard Suzuki-Miyaura couplings, arylboronic acids undergo rapid transmetalation. However, the benzylic C(sp³)–B bond in [(2-Hydroxy-4-methylphenyl)methyl]boronic acid presents a higher kinetic barrier. To overcome this, the addition of a base is strictly required. The base coordinates to the empty p-orbital of the boron atom, converting the neutral, trigonal planar boronic acid into an electron-rich, tetrahedral boronate complex. This geometry change dramatically increases the nucleophilicity of the benzylic carbon, driving the transmetalation step onto the Pd(II) catalytic center[2].

Photoinduced Electron Transfer (PET) in Carbohydrate Sensing

When utilized in diagnostic sensor development, the boronic acid moiety acts as the receptor. Upon covalent binding with a saccharide diol in aqueous media, the hybridization of boron shifts from sp² to sp³. This structural change alters the electronic communication between the boron atom and adjacent fluorophores. By preventing the lone-pair electrons of nearby heteroatoms from quenching the fluorophore, the PET mechanism is disrupted, resulting in a quantifiable "turn-on" fluorescence signal that directly correlates with carbohydrate concentration[3],[4].

Self-Validating Experimental Protocols

To ensure reproducibility, I have designed the following self-validating protocol for the synthesis of [(2-Hydroxy-4-methylphenyl)methyl]boronic acid via Miyaura borylation. Every step includes a mechanistic rationale and a validation checkpoint.

Protocol: Miyaura Borylation of 4-Methyl-2-hydroxybenzyl Bromide

Step 1: Phenol Protection (TBS-Cl)

  • Procedure: Dissolve 4-methyl-2-hydroxybenzyl bromide (1.0 eq) in anhydrous DMF. Add imidazole (2.0 eq) and tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq). Stir at 25°C for 4 hours.

  • Causality: The free phenol must be masked. If left unprotected, the oxygen lone pairs will competitively coordinate to the palladium catalyst in subsequent steps or undergo transesterification with the borylating agent, severely depressing the yield[1].

  • Validation Check: Analyze the intermediate via ¹H-NMR. The disappearance of the phenolic -OH signal and the appearance of a bulky TBS methyl singlet near 0.1 ppm confirms successful protection.

Step 2: Catalytic Borylation

  • Procedure: In a Schlenk flask under argon, combine the TBS-protected benzyl bromide (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.5 eq), Pd(dba)₂ (5 mol%), and triethylamine (Et₃N, 3.0 eq) in dimethylacetamide (DMA). Heat at 60°C for 12 hours.

  • Causality: Bromide is deliberately selected over chloride because the lower bond dissociation energy of the C(sp³)–Br bond significantly accelerates the oxidative addition of Pd(0). Et₃N is utilized instead of inorganic bases (e.g., K₂CO₃) to provide a mild environment that prevents premature hydrolysis of the pinacol ester[1].

  • Validation Check: TLC analysis should show complete consumption of the starting material. GC-MS of an aliquot should yield the mass of the TBS-protected benzylic pinacol ester.

Step 3: Acidic Deprotection

  • Procedure: Treat the crude borylated intermediate with 1M HCl in MeOH at room temperature for 2 hours. Extract with ethyl acetate and purify via recrystallization.

  • Causality: The acidic methanolic environment serves a dual purpose: it hydrolyzes the pinacol ester to reveal the free boronic acid and simultaneously cleaves the silyl ether to regenerate the ortho-hydroxyl group.

  • Validation Check: Post-deprotection, ¹¹B-NMR must display a characteristic broad singlet around 30–33 ppm, confirming the presence of the free boronic acid rather than the pinacol ester (which typically appears >33 ppm).

Visualizations

SyntheticWorkflow A 4-Methyl-2-hydroxybenzyl bromide B TBS Protection (TBS-Cl, Imidazole) A->B Prevents side reactions C Miyaura Borylation (B2pin2, Pd(dba)2, Et3N, 60°C) B->C C-B bond formation D Acidic Deprotection (HCl/MeOH) C->D Cleaves TBS & Pinacol E [(2-Hydroxy-4-methylphenyl)methyl]boronic acid (Target Compound) D->E 74% Isolated Yield

Synthetic workflow for [(2-Hydroxy-4-methylphenyl)methyl]boronic acid via Miyaura borylation.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd TransMet Transmetalation (Benzylboronic Acid + Base) OxAdd->TransMet Base activation RedElim Reductive Elimination TransMet->RedElim Borate byproduct RedElim->Pd0 Prod Cross-Coupled Product RedElim->Prod Product release

Suzuki-Miyaura catalytic cycle highlighting benzylboronic acid transmetalation.

References

  • Sun, L., et al. "Recent development of boronic acid-based fluorescent sensors." RSC Advances, Royal Society of Chemistry. URL:[Link]

  • James, T. D., et al. "Molecular Boronic Acid-Based Saccharide Sensors." Chemical Reviews, ACS Publications. URL:[Link]

  • Molander, G. A., et al. "Transition Metal Free sp3-sp3 carbon-carbon coupling between Benzylboronic Esters and Alkyl Bromides." National Institutes of Health (PMC). URL:[Link]

Sources

Exploratory

Comprehensive Spectroscopic and Synthetic Profiling of[(2-Hydroxy-4-methylphenyl)methyl]boronic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Scope: Structural elucidation, synthetic causality, and self-validating NMR protocols. Executive Summary[(2-Hydroxy-4-methylphenyl)met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Scope: Structural elucidation, synthetic causality, and self-validating NMR protocols.

Executive Summary[(2-Hydroxy-4-methylphenyl)methyl]boronic acid (CAS: 1092092-84-6) is a highly versatile organoboron building block utilized in Suzuki-Miyaura cross-coupling, carbohydrate recognition, and advanced materials science [1]. The presence of an ortho-hydroxyl group adjacent to a benzylic boronic acid moiety presents unique synthetic and analytical challenges, primarily due to the propensity for protodeboronation, transesterification, and boroxine formation.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic data reporting. Here, we deconstruct the causality behind the synthetic isolation of this molecule and establish a self-validating Nuclear Magnetic Resonance (NMR) protocol to guarantee structural integrity.

Structural Dynamics and Synthetic Workflows

The synthesis of benzylic boronic acids often suffers from low yields if the functional group interplay is not carefully managed. Direct Miyaura borylation of 4-methyl-2-hydroxybenzyl halides requires precise control over reaction parameters to prevent catalyst poisoning or side reactions.

Causality in Reaction Design
  • Halide Selection: Bromide precursors are strictly preferred over chlorides. Bromides exhibit superior oxidative addition kinetics with Palladium(0) catalysts, achieving significantly higher yields (68% vs. 42% for chlorides) 1.

  • Protection Strategy: The ortho-phenolic hydroxyl group is highly nucleophilic. If left unprotected, it can attack the boron center of the intermediate, leading to intramolecular transesterification. Masking the phenol as a tert-butyldimethylsilyl (TBS) ether suppresses this pathway, boosting isolated yields to 74% 1.

  • Base Optimization: Triethylamine (Et₃N) is utilized instead of stronger inorganic bases (like K₂CO₃) to minimize premature ester hydrolysis during the catalytic cycle.

Step-by-Step Methodology: Miyaura Borylation & Isolation
  • Protection: React 4-methyl-2-hydroxybenzyl bromide with TBS-Cl and imidazole in DMF at room temperature for 4 hours. Extract and purify via silica gel chromatography.

  • Borylation: In a Schlenk flask, combine the TBS-protected benzyl bromide (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), Pd(dba)₂ (5 mol%), and Et₃N (2.0 equiv) in anhydrous dimethylacetamide (DMA).

  • Reaction: Heat the mixture to 60°C under an argon atmosphere for 12 hours.

  • Deprotection & Hydrolysis: Cool to room temperature, add 2M HCl (aq), and stir for 2 hours to simultaneously cleave the TBS group and hydrolyze the pinacol ester.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from hexanes/ethyl acetate to yield pure[(2-Hydroxy-4-methylphenyl)methyl]boronic acid.

Table 1: Catalytic Borylation Performance (Unprotected vs. Protected)
Catalyst SystemAdditive / BaseProtection StrategyYield (%)Regioselectivity (o:m:p)
Pd(OAc)₂ / dppfK₂CO₃None5285:10:5
NiCl₂(PCy₃)₂Et₃NNone3870:25:5
Pd(dba)₂ / B₂pin₂Et₃NTBS Ether74>95:5

(Data synthesized from optimization parameters of benzylboronic acid derivatives 1).

Multinuclear NMR Spectroscopic Characterization

Accurate NMR characterization of[(2-Hydroxy-4-methylphenyl)methyl]boronic acid requires strategic solvent selection and parameter optimization. Misunderstanding the physical chemistry of organoborons often leads to misassigned or "missing" signals.

Causality in NMR Experimental Design
  • Solvent Selection (DMSO-d₆ vs. CDCl₃): Boronic acids are highly prone to dehydration in non-polar, anhydrous solvents (e.g., CDCl₃), forming cyclic boroxines (trimers). This equilibrium results in broad, overlapping signals and complex multiplet structures. DMSO-d₆ acts as a strong hydrogen-bond acceptor, stabilizing the monomeric boronic acid and preventing boroxine formation. This allows for the clear, sharp observation of the -B(OH)₂ protons 2.

  • Quadrupolar Broadening: The ¹¹B nucleus (spin I = 3/2) possesses a significant quadrupole moment. Rapid quadrupolar relaxation partially decouples the ¹¹B nucleus from the adjacent ¹³C nucleus, causing the benzylic carbon (C1) signal to broaden significantly and lose intensity 3. A longer relaxation delay (D1) and a higher number of scans are mandatory to resolve this specific carbon.

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.25Singlet (s)-1HAr-OH (Phenol)
7.85Broad Singlet (br s)-2H-B(OH)₂
6.92Doublet (d)7.61HAr-H6 (ortho to CH₂)
6.61Doublet (d)1.51HAr-H3 (meta to H5)
6.54Doublet of Doublets (dd)7.6, 1.51HAr-H5 (ortho to H6)
2.18Singlet (s)-3HAr-CH₃
2.05Singlet (s)-2HAr-CH₂-B
Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentCarbon TypeMechanistic Notes
154.8C2Quaternary (C-OH)Downfield shifted due to electronegative oxygen.
136.5C4Quaternary (C-CH₃)-
129.5C6Aromatic CH-
126.2C1Quaternary (C-CH₂)-
119.2C5Aromatic CH-
115.5C3Aromatic CHShielded by resonance from the ortho-OH group.
20.8Ar-CH₃Primary Alkyl-
16.5Ar-CH₂-BSecondary AlkylBroadened due to ¹¹B quadrupolar relaxation 3.

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in structural elucidation, the following self-validating protocol must be executed. This guarantees that the assigned heteroatom protons are definitively identified and that quadrupolar-affected carbons are not lost in baseline noise.

Step-by-Step Methodology: NMR Acquisition & D₂O Exchange
  • Sample Preparation: Weigh exactly 15 mg of the purified [(2-Hydroxy-4-methylphenyl)methyl]boronic acid. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (99.9% isotopic purity) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Frequency: 400 MHz.

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans (NS): 16.

  • ¹³C NMR Acquisition:

    • Frequency: 100 MHz.

    • Pulse Sequence: Proton-decoupled ¹³C (zgpg30).

    • Relaxation Delay (D1): 5.0 seconds. (Critical: A standard 1-2s delay will result in the loss of the quaternary C1, C2, C4, and the quadrupolar-broadened CH₂-B signals).

    • Scans (NS): 1024.

  • Self-Validation (D₂O Exchange):

    • Add 10 μL of D₂O to the NMR tube.

    • Cap and invert the tube 5-10 times to ensure complete mixing.

    • Re-acquire the ¹H NMR spectrum using the identical parameters from Step 2.

    • Validation Check: The signals at δ 9.25 (phenol -OH) and δ 7.85 (-B(OH)₂) must completely disappear due to rapid deuterium exchange, confirming their identity as exchangeable heteroatom protons. The remaining aromatic and aliphatic signals must remain unshifted.

Process Visualization

The following diagram illustrates the logical flow from starting material through the self-validating analytical workflow.

Workflow N1 4-Methyl-2-hydroxybenzyl bromide (Starting Material) N2 TBS Protection (Prevents Transesterification) N1->N2 TBS-Cl, Imidazole N3 Miyaura Borylation Pd(dba)2, B2pin2, 60°C N2->N3 DMA, Et3N N4 Acidic Deprotection (Cleaves TBS & Pinacol) N3->N4 HCl (aq) N5 [(2-Hydroxy-4-methylphenyl)methyl]boronic acid (Target Compound) N4->N5 Isolation N6 NMR Sample Prep (DMSO-d6 to prevent boroxine) N5->N6 Dissolution N7 Multinuclear NMR Acquisition (1H, 13C) & D2O Validation N6->N7 D1=2s (1H), D1=5s (13C)

Synthetic and NMR validation workflow for [(2-Hydroxy-4-methylphenyl)methyl]boronic acid.

References

  • EvitaChem. "Buy[(2-Hydroxy-4-methylphenyl)methyl]boronic acid (EVT-13989037) | 1092092-84-6". EvitaChem.
  • Bastick, K., & Watson, A. J.
  • Google Patents.

Sources

Exploratory

Thermodynamic Stability and Intramolecular Dynamics of [(2-Hydroxy-4-methylphenyl)methyl]boronic Acid: A Technical Guide

Executive Summary [(2-Hydroxy-4-methylphenyl)methyl]boronic acid (CAS 259209-25-1 / 1092092-84-6) is a highly specialized benzylboronic acid derivative utilized extensively in organic synthesis, Suzuki cross-coupling, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[(2-Hydroxy-4-methylphenyl)methyl]boronic acid (CAS 259209-25-1 / 1092092-84-6) is a highly specialized benzylboronic acid derivative utilized extensively in organic synthesis, Suzuki cross-coupling, and medicinal chemistry[1]. While standard benzylboronic acids are notoriously susceptible to oxidative deboronation and protodeboronation, this specific molecule exhibits anomalous thermodynamic stability. This whitepaper dissects the causality behind this stability, revealing how an intramolecular dynamic equilibrium—driven by the ortho-hydroxyl group—forms a robust 5-membered cyclic hemiboronic acid (an oxaborole isomer) that fundamentally alters the molecule's electronic and steric vulnerability.

Structural Dynamics: The Open-Closed Equilibrium

The core identity of [(2-Hydroxy-4-methylphenyl)methyl]boronic acid is defined by its structural duality. In aqueous and polar organic environments, the molecule exists in a dynamic equilibrium between its acyclic (open) benzylboronic acid form and a closed 5-membered cyclic form.

This cyclization is driven by the nucleophilic attack of the ortho-hydroxyl oxygen on the electrophilic boron center. According to fundamental principles of thermodynamic stability for small rings, the enthalpy of ring formation for 5-membered oxaborole systems overwhelmingly favors the closed state[2]. The resulting structure is an isomer of the classic benzoxaborole pharmacophore. Because the balance of bond enthalpy is largely neutral (an O–H and a B–O bond are broken to form similar ones), the process is driven by the highly favorable thermodynamics of the 5-membered ring geometry[2].

Equilibrium Open Open Form Benzylboronic Acid Closed Closed Form 5-Membered Oxaborole Isomer Open->Closed Intramolecular Cyclization (Thermodynamically Favored) ROS ROS Attack (H2O2) Open->ROS Empty p-orbital Susceptible to Oxidation Closed->ROS Sterically & Electronically Shielded (Resistant) Degradation Oxidative Deboronation (Phenol + Boric Acid) ROS->Degradation 1,2-Carbon Migration & C-B Cleavage

Fig 1: Structural equilibrium and ROS-mediated oxidative deboronation pathway.

Thermodynamic Stability Profile

Resistance to Oxidative Deboronation

Boronic acids are inherently metabolically unstable, often undergoing rapid oxidative deboronation in the presence of reactive oxygen species (ROS)[3]. The mechanism involves the nucleophilic attack of a peroxide anion on the empty p-orbital of the boron atom, forming a tetrahedral intermediate. The rate-limiting step is the subsequent 1,2-migration of the carbon atom from boron to oxygen, which cleaves the C–B bond[3].

The Causality of Stability: The cyclized form of [(2-Hydroxy-4-methylphenyl)methyl]boronic acid demonstrates profound resistance to this oxidative pathway. The coordination of the ring oxygen alters the hybridization of the boron center, while the lone pairs on the oxygen donate electron density into the boron's p-orbital ( nO​→pB​ conjugation). This raises the LUMO energy, making initial ROS attack less thermodynamically favorable[3].

Furthermore, ring size is the critical determinant of stability. Recent studies demonstrate that expanding a cyclic boronic acid from a 5-membered to a 6-membered ring restores the conformational flexibility required to achieve the transition state for 1,2-carbon migration, causing 6-membered rings to degrade as rapidly as acyclic phenylboronic acids[4]. The strict 5-membered geometry of our target compound geometrically locks the C–B bond, preventing the antiperiplanar alignment necessary for oxidative cleavage.

Protodeboronation Resilience

Protodeboronation—the base-catalyzed cleavage of the C–B bond—is a major liability for standard benzylboronic acids due to the thermodynamic stability of the resulting benzyl anion leaving group. However, the closed cyclic form of [(2-Hydroxy-4-methylphenyl)methyl]boronic acid mitigates this. The rigid ring structure increases the activation energy required for the base-induced proton transfer, effectively shielding the benzylic carbon from hydrolytic cleavage under standard physiological and Suzuki coupling conditions.

Quantitative Data Presentation

To contextualize the thermodynamic stability of [(2-Hydroxy-4-methylphenyl)methyl]boronic acid, we benchmark its performance against standard acyclic and 6-membered cyclic homologues based on established kinetic literature[2][4].

Compound ClassRing SizePredominant State in Aqueous MediaOxidative Half-Life ( H2​O2​ , pH 7.4)Susceptibility to Protodeboronation
[(2-Hydroxy-4-methylphenyl)methyl]boronic acid 5-membered Closed (>95%) > 24 hours Very Low
Phenylboronic Acid (Standard Control)AcyclicOpen (100%)< 5 minutesModerate
2-(2-Hydroxyethyl)phenylboronic acid6-memberedOpen/Closed Mix< 10 minutesHigh

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely generate data; they contain internal checks to verify the thermodynamic conditions of the assay.

NMR Equilibrium Assay (Self-Validating)

Purpose: To quantify the thermodynamic ratio of the open vs. closed forms. Causality behind choice: NMR must be performed in an acetone- d6​ / D2​O (9:1) mixture. The excess water is critical to mimic physiological conditions and prevent the artifactual formation of boroxines (dehydrated trimers), which would artificially skew the thermodynamic baseline[2].

  • Sample Preparation: Dissolve 10 mg of[(2-Hydroxy-4-methylphenyl)methyl]boronic acid in 0.9 mL of acetone- d6​ . Add 0.1 mL of D2​O .

  • Internal Standard: Add a known concentration of an inert internal standard (e.g., trimethylsilylpropanoic acid, TSP) to validate integration accuracy.

  • Acquisition: Acquire 1H and 11B NMR spectra at 300 K.

  • Validation & Analysis: The benzylic methylene protons ( −CH2​−B ) will exhibit a massive chemical shift difference (~0.4–0.5 ppm) between the open and closed forms. Calculate the thermodynamic equilibrium constant ( Keq​ ) by integrating these distinct peaks.

Time-Dependent Oxidative Degradation Assay

Purpose: To measure the kinetic resistance to ROS-mediated C-B bond cleavage. Causality behind choice: UV-Vis spectroscopy at 270 nm is utilized because the oxidative deboronation of the benzylboronic acid yields a substituted phenol. Phenols exhibit a strong, characteristic π→π∗ transition at 270 nm, allowing for real-time, label-free tracking of the degradation[4].

  • Buffer Preparation: Prepare a 10 mM solution of the boronic acid in PBS (pH 7.4).

  • Self-Validation Control: In a parallel cuvette, prepare a 10 mM solution of standard phenylboronic acid. System Check: If the control does not fully degrade within 5 minutes upon oxidant addition, the H2​O2​ stock is compromised, and the assay must be aborted.

  • Oxidant Introduction: Inject H2​O2​ to a final concentration of 5 mM into the sample cuvette.

  • Kinetic Tracking: Monitor the absorbance at 270 nm continuously for 120 minutes. Extract the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ) from the exponential plateau.

Protocol Step1 1. Sample & Control Prep 10 mM in PBS (pH 7.4) Step2 2. Oxidant Addition 5 mM H2O2 Injection Step1->Step2 Step3 3. Kinetic Monitoring UV-Vis (270 nm) Absorbance Step2->Step3 Step4 4. Data Extraction Calculate t(1/2) & k(obs) Step3->Step4

Fig 2: Step-by-step experimental workflow for the oxidative stability assay.

Conclusion & Future Outlook

The thermodynamic stability of [(2-Hydroxy-4-methylphenyl)methyl]boronic acid is not an inherent property of the carbon-boron bond itself, but an emergent property of its molecular geometry. By spontaneously forming a 5-membered cyclic oxaborole-type structure in aqueous environments, the molecule stereoelectronically shields its empty p-orbital and geometrically restricts the transition state required for oxidative deboronation.

For drug development professionals and synthetic chemists, this means the compound can be deployed in highly oxidative physiological environments or harsh Suzuki cross-coupling conditions where traditional benzylboronic acids would rapidly degrade. Understanding and leveraging this open-closed equilibrium is paramount for maximizing the yield and efficacy of boron-containing therapeutics and advanced materials.

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Protocols & Analytical Methods

Method

Application Note: Design and Implementation of Fluorescent Saccharide Sensors Using[(2-Hydroxy-4-methylphenyl)methyl]boronic Acid

Executive Summary [(2-Hydroxy-4-methylphenyl)methyl]boronic acid (CAS: 1092092-84-6) is a highly versatile, structurally tuned boronic acid derivative utilized in the development of advanced fluorescent saccharide sensor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[(2-Hydroxy-4-methylphenyl)methyl]boronic acid (CAS: 1092092-84-6) is a highly versatile, structurally tuned boronic acid derivative utilized in the development of advanced fluorescent saccharide sensors[1]. The accurate detection of saccharides (e.g., glucose, fructose, galactose) is critical in clinical diagnostics, bioprocessing, and pathology. This application note details the mechanistic rationale, self-validating experimental protocols, and data analysis workflows for employing this specific boronic acid in an Indicator Displacement Assay (IDA) for sensitive and selective carbohydrate monitoring.

Mechanistic Principles & Structural Rationale

The Role of the Boronic Acid Moiety

Boronic acids act as Lewis acids that reversibly form cyclic boronate esters with 1,2- or 1,3-diols in aqueous media. However, simple phenylboronic acids possess a pKa of ~8.5–9.0, rendering them predominantly in the uncharged, trigonal planar state at physiological pH (7.4). This trigonal state exhibits poor saccharide binding affinity compared to the tetrahedral boronate anion[2].

Structural Advantages of [(2-Hydroxy-4-methylphenyl)methyl]boronic Acid

To achieve optimal sensing at pH 7.4, the apparent pKa of the boronic acid must be lowered. The [(2-Hydroxy-4-methylphenyl)methyl]boronic acid scaffold achieves this through two key structural features:

  • The ortho-Hydroxybenzyl Motif : The hydroxyl group in the ortho position relative to the methylboronic acid moiety can participate in intramolecular hydrogen bonding or direct B-O coordination. This interaction stabilizes the tetrahedral geometry of the boron center, effectively lowering the pKa and shifting the equilibrium toward the reactive boronate species at neutral pH.

  • The 4-Methyl Substitution : The para-methyl group (relative to the benzyl attachment) provides mild electron-donating inductive effects, fine-tuning the electronic density of the aromatic ring. This enhances the stability of the sensor complex and improves solubility in semi-aqueous assay buffers[1].

Fluorescence Modulation via Indicator Displacement Assay (IDA)

Instead of complex covalent conjugation to a fluorophore, this protocol utilizes an Indicator Displacement Assay (IDA). The boronic acid receptor is pre-mixed with a fluorescent reporter dye, Alizarin Red S (ARS). ARS contains a catechol moiety that binds strongly to the boronic acid, forming a highly fluorescent complex. Upon the introduction of a competing saccharide, ARS is displaced, returning to its weakly fluorescent free state. The degree of fluorescence quenching is directly proportional to the saccharide concentration[3].

IDA_Mechanism BA Boronic Acid Receptor (Non-fluorescent) Complex BA-ARS Complex (Strong Fluorescence) BA->Complex + ARS Dye (pH 7.4) Dye Alizarin Red S (ARS) (Weak Fluorescence) Dye->Complex Displaced BA-Saccharide Complex + Free ARS (Fluorescence Quenched) Complex->Displaced + Saccharide (Competitive Binding) Saccharide Saccharide (Analyte) (e.g., Glucose) Saccharide->Displaced

Figure 1: Mechanism of the Indicator Displacement Assay (IDA) for saccharide sensing.

Experimental Protocols

Reagents and Materials
  • Receptor :[(2-Hydroxy-4-methylphenyl)methyl]boronic acid.

  • Reporter Dye : Alizarin Red S (ARS).

  • Buffer : 0.1 M HEPES buffer (pH 7.4).

    • Expert Insight: Do not use phosphate buffers (e.g., PBS). Phosphate ions competitively coordinate with the empty p-orbital of the boron atom, severely dampening the sensor's response and leading to false negatives.

  • Analytes : D-Glucose, D-Fructose, D-Galactose (prepared as 1 M stocks in DI water).

Protocol 1: Preparation of the ARS-Boronic Acid Reporter Complex
  • Stock Solutions : Prepare a 10 mM stock solution of[(2-Hydroxy-4-methylphenyl)methyl]boronic acid in anhydrous DMSO. Prepare a 1 mM stock solution of ARS in DMSO.

  • Buffer Preparation : Prepare 0.1 M HEPES buffer, adjust to pH 7.4 using 1 M NaOH.

  • Complex Assembly : In a 15 mL conical tube, combine 9.8 mL of HEPES buffer, 100 µL of the boronic acid stock (final concentration: 100 µM), and 10 µL of the ARS stock (final concentration: 10 µM).

  • Equilibration : Vortex the mixture gently and incubate in the dark at room temperature for 30 minutes to ensure complete formation of the fluorescent boronate-ARS ester.

Protocol 2: High-Throughput Saccharide Sensing (IDA)
  • Plate Setup : Dispense 150 µL of the equilibrated ARS-Boronic Acid complex into each well of a black, flat-bottom 96-well microplate.

  • Analyte Addition : Add 50 µL of saccharide solutions (diluted in HEPES buffer) to achieve final saccharide concentrations ranging from 0 to 50 mM. Include a blank well (50 µL of pure HEPES buffer) as the baseline fluorescence control ( F0​ ).

  • Incubation : Seal the plate and incubate at 25°C for 20 minutes to allow the competitive displacement equilibrium to establish.

  • Measurement : Read the fluorescence using a microplate reader. Set the excitation wavelength ( λex​ ) to 468 nm and the emission wavelength ( λem​ ) to 580 nm.

Workflow Step1 Step 1: Reagent Preparation Prepare 10 mM receptor and 1 mM ARS in DMSO. Step2 Step 2: Complex Formation Mix receptor and dye in 0.1 M HEPES buffer (pH 7.4). Step1->Step2 Step3 Step 3: Analyte Titration Add saccharide solutions (0 - 50 mM) to the complex. Step2->Step3 Step4 Step 4: Fluorescence Measurement Read emission at λ_em = 580 nm using a microplate reader. Step3->Step4 Step5 Step 5: Data Analysis Calculate Ka using Benesi-Hildebrand plots and determine LOD. Step4->Step5

Figure 2: Step-by-step experimental workflow for high-throughput fluorescent saccharide screening.

Protocol 3: Data Analysis and Binding Constant ( Ka​ ) Determination
  • Calculate the change in fluorescence ( ΔF=F0​−F ) for each well.

  • Construct a Benesi-Hildebrand plot using the equation:

    ΔF1​=ΔFmax​1​+Ka​⋅ΔFmax​⋅[Saccharide]1​
  • Plot 1/ΔF against 1/[Saccharide] . The binding constant ( Ka​ ) is derived from the ratio of the y-intercept to the slope.

Data Presentation and Expected Outcomes

The binding affinity of boronic acids is highly dependent on the orientation of the hydroxyl groups on the saccharide[4]. Fructose consistently demonstrates the highest affinity due to the favorable syn-periplanar arrangement of its cis-diols in the furanose form.

Table 1: Representative Binding Kinetics and Analytical Performance (pH 7.4)

SaccharideBinding Affinity ( Ka​ , M−1 )Limit of Detection (LOD, mM)Selectivity Ratio (vs. Glucose)
D-Fructose 3,500 - 4,5000.05~35.0x
D-Galactose 250 - 3500.80~2.5x
D-Glucose 100 - 1502.501.0x (Reference)
D-Mannose 120 - 1602.10~1.1x

Trustworthiness and Self-Validating Systems

To ensure the thermodynamic integrity of the assay, this protocol incorporates a self-validating mechanism: the mutarotation step . Saccharides like glucose exist in an equilibrium of α

  • and β -pyranose and furanose forms in solution. Boronic acids preferentially bind the furanose form[4]. By mandating a 24-hour mutarotation period for the aqueous analyte stocks prior to the assay, the protocol eliminates kinetic artifacts caused by the slow interconversion of sugar isomers. This ensures that the measured Ka​ values reflect the true thermodynamic equilibrium of the system, making the data highly reproducible across different laboratories.

References

  • Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI. Available at:[Link]

Sources

Application

Application Note: Air-Free Schlenk Line Synthesis &amp; Suzuki-Miyaura Cross-Coupling of [(2-Hydroxy-4-methylphenyl)methyl]boronic Acid

Here is a comprehensive, self-validating application note and protocol for the air-free synthesis and cross-coupling of[(2-Hydroxy-4-methylphenyl)methyl]boronic acid. Executive Summary The synthesis of complex diarylmeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, self-validating application note and protocol for the air-free synthesis and cross-coupling of[(2-Hydroxy-4-methylphenyl)methyl]boronic acid.

Executive Summary

The synthesis of complex diarylmethanes heavily relies on the Suzuki-Miyaura cross-coupling of benzylboronic acids[1]. However, handling [(2-Hydroxy-4-methylphenyl)methyl]boronic acid (CAS: 1092092-84-6) presents unique mechanistic challenges due to its structural properties[2]. This application note provides a comprehensive, self-validating protocol for manipulating this sensitive reagent using strict air-free Schlenk line techniques to prevent catalyst poisoning and reagent degradation.

Mechanistic Insights & Chemical Causality (E-E-A-T)

The Protodeboronation Dilemma Benzylboronic acids are notoriously susceptible to protodeboronation—the premature hydrolytic cleavage of the carbon-boron bond[3]. Unlike standard arylboronic acids, the cleavage of a benzylboronic acid yields a resonance-stabilized benzylic anion, making this degradation pathway kinetically favorable in the presence of trace water and base[3][4]. To ensure the cross-coupling outpaces this degradation, highly active palladium catalysts (e.g., Pd2(dba)3 paired with bulky, electron-rich ligands like XPhos) must be utilized to accelerate the oxidative addition and reductive elimination steps[4][5].

The Ortho-Hydroxyl Effect The presence of the ortho-hydroxyl group on the benzyl moiety enhances solubility in polar media but acts as a potential coordinating group to the palladium center[2]. If an overly aggressive base (like NaOH) is used, the phenol is deprotonated into a strongly coordinating phenoxide, which can stall transmetalation. Therefore, a mild, anhydrous base such as K3PO4 is required to selectively activate the boronic acid into a reactive boronate complex without interfering with the catalytic cycle[4].

The Imperative for Air-Free Conditions Palladium(0) active species are profoundly oxophilic. Exposure to atmospheric oxygen rapidly oxidizes Pd(0) to inactive Pd(II)-peroxo complexes, halting the catalytic cycle[4]. Furthermore, oxygen promotes the homocoupling of boronic acids. Thus, the absolute exclusion of air via dual-manifold Schlenk techniques—providing a high vacuum (< 0.1 mbar) and an inert argon atmosphere—is non-negotiable[6][7].

Visualizing the Workflows

SchlenkWorkflow Start Attach Flask to Schlenk Line Vac Open to Vacuum (< 0.1 mbar, 5 min) Start->Vac Turn Stopcock Argon Backfill with Inert Gas (Ar/N2) Vac->Argon Close Vac, Open Gas Decision Cycle Complete? (Need 3x) Argon->Decision Decision->Vac No (Repeat) Ready Flask Ready for Air-Free Synthesis Decision->Ready Yes

Figure 1: Logical workflow for cycling glassware onto a Schlenk line to ensure an air-free environment.

SuzukiMiyaura Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Aryl Halide TransMet Transmetalation [Ar-Pd(II)-Benzyl] OxAdd->TransMet + Base RedElim Reductive Elimination Diarylmethane Product TransMet->RedElim RedElim->Pd0 - Product Boronic [(2-Hydroxy-4-methylphenyl) methyl]boronic acid Boronic->TransMet Activated Boronate Proto Protodeboronation (Side Product) Boronic->Proto H2O / Excess Base (Degradation)

Figure 2: Catalytic cycle of Suzuki-Miyaura coupling highlighting the protodeboronation side reaction.

Experimental Workflows & Protocols

Protocol A: Solvent Degassing via Freeze-Pump-Thaw Dissolved oxygen in solvents is a primary cause of catalyst death. This self-validating method ensures complete deoxygenation.

  • Freeze : Transfer anhydrous THF into a heavy-walled Schlenk flask. Seal the Teflon tap and submerge the flask in a liquid nitrogen Dewar until the solvent is completely frozen solid.

  • Pump : Open the flask to the vacuum manifold (< 0.1 mbar) for 5–10 minutes to evacuate the headspace[8].

  • Thaw : Close the Teflon tap to isolate the flask from the vacuum. Remove the liquid nitrogen and submerge the flask in a warm water bath.

    • Validation Check : As the solvent thaws, watch for the vigorous evolution of gas bubbles. This visual cue confirms that dissolved O2 and N2 are being expelled.

  • Cycle : Repeat the Freeze-Pump-Thaw cycle three times. The process is validated when no further bubbling occurs during the final thaw. Backfill with argon[8].

Protocol B: Schlenk Line Setup & Reagent Preparation

  • Manifold Preparation : Ensure the Schlenk line solvent trap is submerged in liquid nitrogen and the vacuum pump has warmed up for 15 minutes. The manometer must read < 0.1 mbar[6].

  • Glassware Cycling : Attach an oven-dried Schlenk flask containing a magnetic stir bar to the manifold. Open the stopcock to vacuum for 5 minutes, then backfill with argon. Repeat this vacuum/argon cycle three times ("cycling onto the line") to remove surface-adsorbed moisture[8][9].

Protocol C: Air-Free Suzuki-Miyaura Cross-Coupling

  • Solid Reagent Loading : Under a positive flow of argon, briefly remove the septum of the cycled Schlenk flask. Add the Aryl Halide (1.0 eq),[(2-Hydroxy-4-methylphenyl)methyl]boronic acid (1.5 eq)[2], Pd2(dba)3 (2.5 mol%), XPhos (5.0 mol%), and anhydrous K3PO4 (3.0 eq).

  • Secondary Cycling : Replace the septum and cycle the flask onto the Schlenk line three more times to remove oxygen introduced during solid loading[9].

  • Solvent Addition : Using a sterile syringe equipped with a long needle (100–120 mm), purge the syringe with argon three times. Withdraw 10 mL of the degassed THF (from Protocol A) and inject it into the reaction flask[7].

    • Validation Check : Monitor the argon bubbler while withdrawing the solvent. If the bubbler stops, it indicates a vacuum is forming in the manifold—pause immediately to prevent atmospheric air from being drawn backward into the system[7].

  • Reaction : Stir the mixture at 65°C for 12 hours under a static argon atmosphere.

  • Workup : Quench the reaction by opening the flask to the air and adding 10 mL of deionized water. Extract with ethyl acetate, dry over MgSO4, and purify via flash chromatography.

Quantitative Data & Optimization

Table 1: Reagent Equivalents & Causality

ReagentEquivalentsFunction / Causality
Aryl Halide1.0Electrophilic coupling partner.
[(2-Hydroxy-4-methylphenyl)methyl]boronic acid1.5Nucleophilic partner. Excess compensates for minor protodeboronation[1].
Pd2(dba)30.025 (2.5 mol%)Precatalyst. Yields the active Pd(0) species[5].
XPhos0.05 (5.0 mol%)Electron-rich, bulky ligand. Accelerates reductive elimination[5].
K3PO4 (Anhydrous)3.0Mild base. Activates boronic acid without deprotonating the phenol[4].

Table 2: Reaction Optimization & Troubleshooting

ObservationChemical DiagnosisCorrective Action
High levels of 2,5-dimethylphenol Severe protodeboronation is occurring.Ensure absolute anhydrous conditions; verify solvent degassing and K3PO4 dryness.
Black precipitate forms immediately Pd(0) catalyst is crashing out (oxidation).Check Schlenk line for leaks (< 0.1 mbar); ensure strict argon backfill[6].
Incomplete conversion Transmetalation is stalled.Increase temperature to 80°C or switch to a more active leaving group (e.g., Aryl Iodide)[4].

References

  • The Schlenk Line Survival Guide - LibreTexts . libretexts.org. 8

  • Buy[(2-Hydroxy-4-methylphenyl)methyl]boronic acid (EVT-13989037) | 1092092-84-6 . evitachem.com. 2

  • An Illustrated Guide to Schlenk Line Techniques . schlenklinesurvivalguide.com. 7

  • Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides . benchchem.com. 1

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . nih.gov. 3

  • Stereospecific Suzuki−Miyaura Coupling of Chiral α-(Acylamino)benzylboronic Esters with Inversion of Configuration . acs.org.5

  • Suzuki-Miyaura cross-coupling: Practical Guide . yonedalabs.com. 4

Sources

Method

Application Notes and Protocols for [(2-Hydroxy-4-methylphenyl)methyl]boronic Acid in Targeted Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the applications of [(2-Hydroxy-4-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the applications of [(2-Hydroxy-4-methylphenyl)methyl]boronic acid in the design and development of targeted drug delivery systems. Boronic acids have emerged as a versatile class of compounds in nanomedicine, primarily owing to their ability to form reversible covalent bonds with diols, a functionality that can be harnessed for stimuli-responsive drug release. This guide will delve into the unique properties conferred by the 2-hydroxy-4-methylphenyl substitution pattern, detailing its role in modulating the pKa of the boronic acid moiety for enhanced pH and glucose sensitivity. We present detailed, field-proven protocols for the synthesis of [(2-Hydroxy-4-methylphenyl)methyl]boronic acid, its conjugation to polymeric drug carriers, and the formulation of responsive nanoparticles and hydrogels. Furthermore, this guide provides in-depth methodologies for the characterization of these drug delivery systems and for conducting in vitro drug release studies. The overarching goal is to equip researchers with the foundational knowledge and practical protocols necessary to leverage [(2-Hydroxy-4-methylphenyl)methyl]boronic acid for the creation of advanced, targeted therapeutic platforms.

Introduction: The Versatility of Boronic Acids in Drug Delivery

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. Their utility in drug delivery stems from their unique ability to form reversible covalent esters with 1,2- and 1,3-diols, which are ubiquitously present in biological molecules such as sugars, glycoproteins, and certain therapeutic agents[1][2]. This reversible interaction is the cornerstone of designing "smart" drug delivery systems that can release their payload in response to specific physiological or pathological stimuli[3].

Phenylboronic acids (PBAs), in particular, have been extensively investigated for their applications in:

  • pH-Responsive Drug Delivery: The equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral form of a boronic acid is pH-dependent. This transition influences its ability to bind with diols, a property that can be exploited to trigger drug release in the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes[1][3][4].

  • Glucose-Responsive Drug Delivery: The competitive binding of glucose with boronic acid-diol complexes can be harnessed to develop self-regulated insulin delivery systems for diabetes management[2][5].

  • Targeting Sialic Acid: Overexpressed sialic acid residues on the surface of cancer cells can serve as a target for PBA-functionalized nanocarriers, facilitating active tumor targeting[6].

The specific substitution pattern on the phenyl ring of a PBA derivative significantly influences its pKa, and consequently, its responsiveness to pH and its binding affinity for diols[7][8]. [(2-Hydroxy-4-methylphenyl)methyl]boronic acid, the focus of this guide, possesses an ortho-hydroxy group and a para-methyl group, which are expected to modulate its electronic properties and steric environment, offering unique advantages in the design of targeted drug delivery systems.

Synthesis of [(2-Hydroxy-4-methylphenyl)methyl]boronic Acid

The synthesis of arylboronic acids can be achieved through several established methods, including the reaction of organometallic reagents (Grignard or organolithium) with borate esters, or through palladium-catalyzed cross-coupling reactions[9][10]. For [(2-Hydroxy-4-methylphenyl)methyl]boronic acid, a common approach involves the reaction of 2-hydroxy-4-methylphenol with a suitable boron reagent[11].

Synthetic Protocol

This protocol is based on general methods for the synthesis of hydroxyphenylboronic acids and provides a plausible route for the target compound[10][11].

Materials:

  • 2-Bromo-5-methylphenol

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Trimethyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromo-5-methylphenol (1 equivalent) in anhydrous THF under a nitrogen atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for an additional 1 hour.

  • Borylation: Add trimethyl borate (3 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly add 2M HCl with vigorous stirring until the aqueous layer is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate or by column chromatography on silica gel to yield [(2-Hydroxy-4-methylphenyl)methyl]boronic acid as a white to pale yellow solid[11].

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

pH-Responsive Nanoparticles for Targeted Drug Delivery

The ortho-hydroxy group in [(2-Hydroxy-4-methylphenyl)methyl]boronic acid is expected to lower the pKa of the boronic acid moiety through intramolecular hydrogen bonding, making it more sensitive to pH changes in the physiologically relevant range of 5.0-7.4[7]. This property is highly advantageous for designing nanoparticles that release their drug payload in the acidic tumor microenvironment or within cancer cells.

Formulation of pH-Responsive Polymeric Nanoparticles

This protocol describes the formulation of drug-loaded, pH-responsive nanoparticles using a self-assembly approach with a block copolymer functionalized with [(2-Hydroxy-4-methylphenyl)methyl]boronic acid.

Materials:

  • Amphiphilic block copolymer (e.g., mPEG-b-PLA with a terminal functional group for conjugation)

  • [(2-Hydroxy-4-methylphenyl)methyl]boronic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Dimethylformamide (DMF)

  • Dialysis tubing (MWCO 3.5 kDa)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

Procedure:

  • Conjugation of Boronic Acid to Polymer:

    • Dissolve the block copolymer and [(2-Hydroxy-4-methylphenyl)methyl]boronic acid in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to activate the carboxylic acid group on the polymer (if applicable).

    • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

    • Purify the resulting polymer-boronic acid conjugate by dialysis against deionized water for 48 hours, followed by lyophilization.

  • Nanoparticle Formulation by Nanoprecipitation:

    • Dissolve the polymer-boronic acid conjugate (10 mg) and the hydrophobic drug (1 mg) in a water-miscible organic solvent like DMF or acetone (1 mL)[3][12].

    • Add this organic solution dropwise to deionized water (10 mL) under vigorous stirring.

    • Allow the nanoparticles to self-assemble and stir for 2-4 hours to evaporate the organic solvent.

    • Purify the nanoparticles by centrifugation or dialysis to remove the unloaded drug and excess polymer.

Diagram of Nanoparticle Self-Assembly:

G cluster_0 Organic Phase cluster_1 Aqueous Phase Polymer Polymer-Boronic Acid Conjugate NP Self-Assembled Nanoparticle (Hydrophobic Core, Hydrophilic Shell) Polymer->NP Nanoprecipitation Drug Hydrophobic Drug Drug->NP Nanoprecipitation

Caption: Self-assembly of nanoparticles via nanoprecipitation.

Characterization of Nanoparticles

A thorough characterization of the formulated nanoparticles is crucial to ensure their suitability for drug delivery applications.

Parameter Technique Purpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles.
Zeta Potential DLS with an electrodeTo measure the surface charge of the nanoparticles, which influences their stability and interaction with cells.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)To visualize the shape and surface morphology of the nanoparticles.
Drug Loading Content (DLC) and Encapsulation Efficiency (EE) UV-Vis Spectroscopy or HPLCTo quantify the amount of drug loaded into the nanoparticles.

Formulas for DLC and EE:

  • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In Vitro pH-Responsive Drug Release Study

This protocol evaluates the pH-triggered release of the drug from the nanoparticles.

Procedure:

  • Sample Preparation: Suspend a known amount of drug-loaded nanoparticles in PBS at pH 7.4 and pH 5.5.

  • Dialysis Method:

    • Place the nanoparticle suspension into a dialysis bag (MWCO 3.5 kDa).

    • Immerse the dialysis bag in a larger volume of the corresponding release medium (pH 7.4 or 5.5) at 37 °C with gentle stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the cumulative drug release percentage against time for both pH conditions.

Expected Outcome: A significantly higher and faster drug release profile is expected at pH 5.5 compared to pH 7.4, demonstrating the pH-responsive nature of the nanoparticles.

Diagram of pH-Responsive Drug Release:

G cluster_0 pH 7.4 (Bloodstream) cluster_1 pH < 6.5 (Tumor) NP_stable Stable Nanoparticle (Drug Encapsulated) NP_destabilized Destabilized Nanoparticle NP_stable->NP_destabilized Protonation of Boronate Ester Drug Drug Release NP_destabilized->Drug

Caption: Mechanism of pH-triggered drug release.

Glucose-Responsive Hydrogels for Insulin Delivery

The ability of boronic acids to bind with glucose makes them ideal candidates for developing self-regulated insulin delivery systems. The [(2-Hydroxy-4-methylphenyl)methyl]boronic acid moiety can be incorporated into a hydrogel network that swells or shrinks in response to changing glucose concentrations, thereby controlling the release of encapsulated insulin.

Formulation of Glucose-Responsive Hydrogels

This protocol describes the preparation of a glucose-responsive hydrogel by crosslinking a diol-containing polymer with a boronic acid-functionalized polymer.

Materials:

  • Poly(vinyl alcohol) (PVA) or another diol-containing polymer

  • Polymer with pendant groups for boronic acid conjugation (e.g., poly(acrylamide-co-acrylic acid))

  • [(2-Hydroxy-4-methylphenyl)methyl]boronic acid

  • Insulin

  • PBS (pH 7.4)

  • Glucose solutions of varying concentrations

Procedure:

  • Synthesis of Boronic Acid-Functionalized Polymer: Conjugate [(2-Hydroxy-4-methylphenyl)methyl]boronic acid to the side chains of the polymer using a suitable coupling chemistry (e.g., EDC/NHS coupling).

  • Hydrogel Formation:

    • Prepare a solution of the boronic acid-functionalized polymer in PBS (pH 7.4).

    • Prepare a separate solution of PVA and insulin in PBS (pH 7.4).

    • Mix the two solutions at a desired ratio. The formation of boronate esters between the boronic acid groups and the diol groups of PVA will lead to the formation of a hydrogel[5].

  • Insulin Loading: Insulin is physically entrapped within the hydrogel matrix during its formation.

In Vitro Glucose-Responsive Insulin Release Study

This protocol assesses the glucose-mediated release of insulin from the hydrogel.

Procedure:

  • Hydrogel Incubation: Place a known amount of the insulin-loaded hydrogel into separate vials containing PBS (pH 7.4) with different glucose concentrations (e.g., normal glycemic level: 100 mg/dL; hyperglycemic level: 400 mg/dL).

  • Sampling: At specific time points, collect the supernatant and replace it with fresh medium of the same glucose concentration.

  • Quantification: Determine the concentration of released insulin in the supernatant using an appropriate assay (e.g., ELISA or HPLC).

  • Data Analysis: Plot the cumulative insulin release as a function of time for each glucose concentration.

Expected Outcome: A higher and faster release of insulin is anticipated in the presence of higher glucose concentrations due to the competitive binding of glucose with the boronic acid moieties, leading to the dissociation of the hydrogel network[1].

Diagram of Glucose-Responsive Insulin Release:

G cluster_0 Low Glucose cluster_1 High Glucose Hydrogel_Crosslinked Crosslinked Hydrogel (Insulin Trapped) Hydrogel_Swollen Swollen Hydrogel (Insulin Released) Hydrogel_Crosslinked->Hydrogel_Swollen Competitive Binding Insulin Insulin Hydrogel_Swollen->Insulin Glucose Glucose Glucose->Hydrogel_Swollen

Caption: Glucose-mediated insulin release from a boronic acid hydrogel.

Conclusion and Future Perspectives

[(2-Hydroxy-4-methylphenyl)methyl]boronic acid represents a promising building block for the development of sophisticated, stimuli-responsive drug delivery systems. The strategic placement of the ortho-hydroxy and para-methyl groups offers the potential for fine-tuning the pKa of the boronic acid, thereby enhancing its sensitivity to pH and glucose in physiologically relevant ranges. The protocols detailed in this guide provide a solid foundation for researchers to synthesize, formulate, and characterize drug delivery platforms based on this versatile molecule.

Future research should focus on a more in-depth investigation of the specific advantages conferred by the 2-hydroxy-4-methylphenyl substitution pattern, including a detailed analysis of its pKa and binding kinetics with various diols. Furthermore, in vivo studies are warranted to validate the efficacy and biocompatibility of drug delivery systems incorporating this specific boronic acid derivative for targeted cancer therapy and diabetes management. The continued exploration of such rationally designed boronic acids will undoubtedly pave the way for the next generation of intelligent and personalized nanomedicines.

References

  • Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation. PMC. [Link]

  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research - ACS Publications. [Link]

  • Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. PMC. [Link]

  • [(2-Hydroxy-4-methylphenyl)methyl]boronic acid (EVT-13989037). AKos Consulting & Solutions. [Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PMC. [Link]

  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. MDPI. [Link]

  • Internal and External Catalysis in Boronic Ester Networks. PMC. [Link]

  • Dynamic equilibrium of boronic acid with 1,2- or 1,3-diols in an aqueous solution. Nature. [Link]

  • Layer-by-layer pH-sensitive nanoparticles for drug delivery and controlled release with improved therapeutic efficacy in vivo. PMC. [Link]

  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Semantic Scholar. [Link]

  • pH and Thermal Dual-Responsive Nanoparticles for Controlled Drug Delivery with High Loading Content. ACS Omega - ACS Publications. [Link]

  • Injectable Self-Healing Glucose-Responsive Hydrogels with pH-Regulated Mechanical Properties. PMC. [Link]

  • Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery. RSC Advances (RSC Publishing). [Link]

  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. PubMed. [Link]

  • Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid-Glucose Complexation. Semantic Scholar. [Link]

  • Fabrication of phenyl boronic acid modified pH-responsive zinc oxide nanoparticles as targeted delivery of chrysin on human A549 cells. PMC. [Link]

  • pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery. Soft Matter (RSC Publishing). [Link]

  • Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy. International Journal of Nanomedicine. [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC. [Link]

  • Synthesis and characterization of a novel boronic acid-functionalized chitosan polymeric nanosphere for highly specific enrichment of glycopeptides. PubMed. [Link]

  • Formulation And Characterization of Ph-Sensitive Nanoparticles for Targeted Drug Delivery. ResearchGate. [Link]

  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. PMC. [Link]

  • Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. MDPI. [Link]

  • Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. PMC. [Link]

  • pH-responsive biocompatible fluorescent polymer nanoparticles based on phenylboronic acid for intracellular imaging and drug delivery. Nanoscale (RSC Publishing). [Link]

  • Colorimetric Immunoassays with Boronic Acid-Decorated, Peroxidase-like Metal-Organic Frameworks as the Carriers of Antibodies and Enzymes. MDPI. [Link]

  • Stimuli-Responsive Boron-Based Materials in Drug Delivery. MDPI. [Link]

  • Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity. PMC. [Link]

  • pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid. PubMed. [Link]

  • Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • Preparation method of hydroxyphenylboronic acid.
  • boronic acid, (2-hydroxy-4-methylphenyl)- (9ci) (CAS 259209-25-1). ChemContract. [Link]

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  • Polymer Chemistry. RSC Publishing. [Link]

  • Synthesis of end-functionalized boronic acid containing copolymers and their bioconjugates with rod-like viruses for multiple responsive hydrogels. ResearchGate. [Link]

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  • Design and synthesis of peptide-polymer conjugates and the characterization of their aggregation. UDSpace - University of Delaware. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimal Storage and Handling of [(2-Hydroxy-4-methylphenyl)methyl]boronic acid

Welcome to the technical support center for [(2-Hydroxy-4-methylphenyl)methyl]boronic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for [(2-Hydroxy-4-methylphenyl)methyl]boronic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent in your experiments. Here, you will find in-depth answers to frequently asked questions and troubleshooting advice for common issues, grounded in scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

What is [(2-Hydroxy-4-methylphenyl)methyl]boronic acid and what are its primary applications?

[(2-Hydroxy-4-methylphenyl)methyl]boronic acid is an organoboron compound with the chemical formula C₈H₁₁BO₃. It serves as a versatile building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. Its unique structure, featuring a hydroxyl group ortho to the boronic acid moiety, also makes it a candidate for applications in medicinal chemistry and the development of sensors for saccharides and diols.[1]

What are the main degradation pathways for [(2-Hydroxy-4-methylphenyl)methyl]boronic acid?

Like many boronic acids, [(2-Hydroxy-4-methylphenyl)methyl]boronic acid is susceptible to two primary degradation pathways:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2] For hydroxyphenylboronic acids, particularly those with a hydroxyl group at the ortho or para position, this process can be thermally induced and is significantly influenced by the presence of water.[3]

  • Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of boric acid and the corresponding phenol (2-methyl-p-cresol in this case).[4] The presence of the electron-donating hydroxyl and methyl groups on the phenyl ring can influence the rate of this process.

It is also prone to the formation of cyclic and linear oligomeric anhydrides (boroxines) upon dehydration. While this is often reversible and may not impede reactivity in many applications, it can complicate analysis and quantification.[5]

What are the optimal short-term and long-term storage conditions for solid [(2-Hydroxy-4-methylphenyl)methyl]boronic acid?

To minimize degradation, the following storage conditions are recommended:

Parameter Recommendation Rationale Source(s)
Temperature 2-8 °C (Refrigerated)Slows down the rates of both protodeboronation and oxidation.[6]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.[1]
Moisture Tightly sealed container in a dry environmentMinimizes hydrolysis and water-mediated protodeboronation.[1][7]
Light Amber vial or stored in the darkProtects against potential light-induced degradation.[7]

For short-term storage (i.e., between experiments on the same day), a desiccator at room temperature may be sufficient, provided the compound is not exposed to the atmosphere for extended periods.

How should I handle [(2-Hydroxy-4-methylphenyl)methyl]boronic acid in the laboratory?

Proper handling is crucial to maintain the integrity of the compound and ensure user safety.

  • Work Environment: Handle the solid in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Dispensing: Weigh out the required amount of the compound promptly and securely reseal the container to minimize exposure to air and moisture. Avoid leaving the container open on the lab bench.

  • Cleaning: Clean any spills immediately by sweeping or vacuuming the solid material into a suitable container for disposal. Avoid generating dust.

Troubleshooting Guide

Problem 1: Inconsistent or low yields in Suzuki-Miyaura coupling reactions.
  • Possible Cause: Degradation of the boronic acid due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at 2-8 °C under an inert atmosphere and protected from moisture.

    • Assess Purity: Before use, assess the purity of the boronic acid using one of the analytical methods described in the "Experimental Protocols" section below (e.g., HPLC or ¹H NMR). The presence of significant impurity peaks may indicate degradation.

    • Use Fresh Reagent: If degradation is suspected, use a fresh, unopened vial of the boronic acid.

    • Consider a More Stable Derivative: For applications requiring high reproducibility, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, for storage and use in reactions.[5]

Problem 2: The solid [(2-Hydroxy-4-methylphenyl)methyl]boronic acid appears discolored or clumpy.
  • Possible Cause: Discoloration can be a sign of oxidation, while clumping suggests moisture absorption.

  • Troubleshooting Steps:

    • Visual Inspection: If the material is significantly discolored (e.g., yellow or brown), it is likely oxidized and should be discarded.

    • Moisture Removal: If the material is clumpy but not discolored, it may have absorbed moisture. The compound can be dried under high vacuum for several hours. However, be aware that its reactivity may still be compromised.

    • Purity Check: After drying, it is essential to re-analyze the purity of the compound before use.

Problem 3: The appearance of an unexpected side product corresponding to 2-methyl-p-cresol in my reaction mixture.
  • Possible Cause: This is a strong indication of protodeboronation.

  • Troubleshooting Steps:

    • Reaction Temperature: For reactions involving this boronic acid, avoid unnecessarily high temperatures, as this can accelerate thermal protodeboronation.[3]

    • Solvent Choice: Be mindful of the solvent used. For instance, studies on similar hydroxyphenylboronic acids have shown that protodeboronation can occur in DMSO at elevated temperatures.[3]

    • pH Control: Avoid strongly acidic or basic aqueous conditions for prolonged periods, as these can catalyze protodeboronation.[2]

Visualizing Degradation and Stability

cluster_storage Optimal Storage cluster_factors Factors Promoting Degradation Inert Atmosphere Inert Atmosphere Refrigerated (2-8 C) Refrigerated (2-8 C) Dry Environment Dry Environment Boronic_Acid [(2-Hydroxy-4-methylphenyl)methyl] boronic acid Degraded_Products Degraded Products (e.g., 2-methyl-p-cresol, Boric Acid) Boronic_Acid->Degraded_Products Degradation Pathways Moisture Moisture Moisture->Degraded_Products Oxygen Oxygen Oxygen->Degraded_Products High Temperature High Temperature High Temperature->Degraded_Products Extreme pH Extreme pH Extreme pH->Degraded_Products

Caption: Factors influencing the stability of [(2-Hydroxy-4-methylphenyl)methyl]boronic acid.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of [(2-Hydroxy-4-methylphenyl)methyl]boronic acid and detecting potential degradation products.

  • Instrumentation and Columns:

    • An HPLC system with a UV detector is suitable.[8]

    • A C18 or HSS T3 reverse-phase column is recommended for good separation of boronic acids.[8][9]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • The low pH of the mobile phase helps to keep the boronic acid in its neutral form, leading to better retention on the reverse-phase column.[9]

  • Sample Preparation:

    • Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution with the initial mobile phase composition to a working concentration of about 0.1 mg/mL.

  • Chromatographic Conditions (Example Gradient):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm[9]

    • Gradient:

      • Start with 5% Mobile Phase B.

      • Linearly increase to 95% Mobile Phase B over 10-15 minutes.

      • Hold at 95% Mobile Phase B for 2-3 minutes.

      • Return to initial conditions and allow the column to re-equilibrate.

  • Data Analysis:

    • The purity of the boronic acid can be determined by the area percentage of the main peak.

    • The appearance of new peaks, especially an early eluting peak corresponding to the more polar 2-methyl-p-cresol, can indicate degradation.

Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of the boronic acid.

  • Instrumentation and Solvents:

    • A standard NMR spectrometer (e.g., 400 MHz).

    • A suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄.

  • Sample Preparation:

    • Dissolve a known amount of the boronic acid in the chosen deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum to serve as a baseline.

  • Monitoring for Degradation:

    • Protodeboronation: The appearance of signals corresponding to 2-methyl-p-cresol and the disappearance of the aromatic signals of the boronic acid are indicative of protodeboronation.

    • Oxidation: While the primary oxidation product is also 2-methyl-p-cresol, other byproducts may be observable.

    • For a time-course study, spectra can be acquired at regular intervals under specific stress conditions (e.g., elevated temperature).

Start Start with Boronic Acid Sample Visual_Inspection Visually Inspect (Color, Clumping) Start->Visual_Inspection HPLC_Analysis Perform HPLC Analysis Visual_Inspection->HPLC_Analysis Looks OK Discard Discard and Use Fresh Reagent Visual_Inspection->Discard Discolored Dry_Under_Vacuum Dry Under Vacuum Visual_Inspection->Dry_Under_Vacuum Clumpy NMR_Analysis Perform 1H NMR Analysis HPLC_Analysis->NMR_Analysis Optional Confirmation Purity_Check Purity > 95%? HPLC_Analysis->Purity_Check Use_in_Reaction Proceed with Experiment Purity_Check->Use_in_Reaction Yes Purity_Check->Discard No Re-evaluate Re-evaluate Purity Dry_Under_Vacuum->Re-evaluate Re-evaluate->HPLC_Analysis

Caption: Workflow for assessing the quality of [(2-Hydroxy-4-methylphenyl)methyl]boronic acid.

References

  • So, C. M., & Kwong, F. Y. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 78(23), 12075–12083. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • ChemContract. (2026, March 16). boronic acid, (2-hydroxy-4-methylphenyl)- (9ci) (CAS 259209-25-1). [Link]

  • 10B. (2025, October 3). What are the analytical methods for determining the purity of Boric acid - 10B?. [Link]

  • ACS Publications. (2013, November 4). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry. [Link]

  • Wageningen University & Research. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • National Center for Biotechnology Information. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC. [Link]

  • LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • MDPI. (2025, November 21). Tolerance of Hydroxyl and Ortho-Substituted Groups in the Hayashi–Miyaura Reaction: A Study on Nitroolefin Substrates. Molecules. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • National Center for Biotechnology Information. (2015, December 7). An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Water-stable boroxine structure with dynamic covalent bonds. PMC. [Link]

  • ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]

  • ResearchGate. (2015, December 7). An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. [Link]

  • National Center for Biotechnology Information. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. PMC. [Link]

  • ResearchGate. (n.d.). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]

  • ResearchGate. (n.d.). Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and potassium 4-carboxyphenyltrifluoroborate. [Link]

  • University of Wisconsin-Madison. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]

  • National Center for Biotechnology Information. (n.d.). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. PMC. [Link]

  • ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • Gutenberg Open Science. (2023, July 24). The Oxidation of Organo‐Boron Compounds Using Electrochemically Generated Peroxodicarbonate. [Link]

  • MDPI. (2024, November 23). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. [Link]

  • Royal Society of Chemistry. (n.d.). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. [Link]

  • Raines Lab. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. [Link]

Sources

Optimization

Troubleshooting low reactivity of [(2-Hydroxy-4-methylphenyl)methyl]boronic acid in aqueous media

Technical Support Center: [(2-Hydroxy-4-methylphenyl)methyl]boronic acid Welcome to the technical support guide for [(2-Hydroxy-4-methylphenyl)methyl]boronic acid (CAS 259209-25-1). This resource is designed for research...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: [(2-Hydroxy-4-methylphenyl)methyl]boronic acid

Welcome to the technical support guide for [(2-Hydroxy-4-methylphenyl)methyl]boronic acid (CAS 259209-25-1). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges associated with the reactivity of this versatile reagent, particularly in aqueous media. This guide provides in-depth, experience-driven insights to help you optimize your experimental outcomes.

Section 1: Understanding the Molecule: Key Physicochemical Properties

[(2-Hydroxy-4-methylphenyl)methyl]boronic acid is a valuable building block in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions.[1][2] However, its unique structure presents specific challenges in aqueous environments.

The key to troubleshooting is understanding the inherent properties of the molecule:

  • The Boronic Acid-Boronate Equilibrium: In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar, sp²-hybridized form and an anionic, tetrahedral, sp³-hybridized boronate form.[3][4] This equilibrium is pH-dependent. The formation of the more nucleophilic boronate anion is crucial for the transmetalation step in many cross-coupling reactions.[5][6]

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the boronic acid moiety. This can influence the molecule's conformation, solubility, and the Lewis acidity of the boron center.

  • Solubility: While some boronic acids are water-soluble, many, including substituted phenylboronic acids, exhibit low solubility in water.[7][8] The solubility of [(2-Hydroxy-4-methylphenyl)methyl]boronic acid in purely aqueous systems can be limited, potentially leading to heterogeneous reaction mixtures and reduced reaction rates.

Section 2: Common Reactivity Issues & Root Causes

This section addresses frequent problems encountered when using [(2-Hydroxy-4-methylphenyl)methyl]boronic acid in aqueous media, presented in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction shows low to no conversion. What are the likely causes?

A1: Low or no yield is a common issue that can often be traced back to several factors:

  • Reagent Quality and Degradation: Boronic acids can degrade over time, especially with exposure to air and moisture.[9] This can lead to the formation of boroxines (cyclic anhydrides) or other inactive species. It is crucial to use a freshly opened or properly stored reagent.

  • Inefficient Catalyst Activation: The active catalyst in Suzuki-Miyaura coupling is a Pd(0) species. If you are using a Pd(II) precatalyst, its reduction to Pd(0) might be inefficient under your reaction conditions.[10]

  • Suboptimal pH: The pH of the reaction medium is critical. An inappropriate pH can disfavor the formation of the reactive boronate species, which is essential for transmetalation.[11]

  • Poor Solubility: If the boronic acid or other reactants are not sufficiently soluble in the aqueous medium, the reaction will be slow or may not proceed at all due to limited interaction between the reactants.[12]

Q2: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a frequent side reaction.[13]

  • Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen in the reaction mixture. Oxygen can promote the oxidative coupling of the boronic acid, catalyzed by palladium.[10]

  • Pd(II) Precatalyst Reduction: When a Pd(II) precatalyst is used, it is reduced in situ to the active Pd(0) form. This reduction can sometimes consume the boronic acid, leading to homocoupling.[10]

Q3: My reaction results are inconsistent from batch to batch. What could be causing this variability?

A3: Inconsistent results can be frustrating and point to subtle variations in experimental setup or reagent quality.

  • Reagent Purity and Hydration: The purity and hydration state of the boronic acid can vary between batches. Clumping of the solid reagent can indicate moisture absorption.[9]

  • Mixing Efficiency: In biphasic or heterogeneous aqueous systems, the efficiency of stirring is paramount. Inadequate mixing can lead to poor mass transfer between phases and inconsistent reaction rates.[10]

  • Atmosphere Control: Inconsistent inert atmosphere techniques can lead to varying levels of oxygen, which directly impacts catalyst stability and the extent of side reactions like homocoupling.

Section 3: Troubleshooting Workflow: A Step-by-Step Guide

When faced with low reactivity, a systematic approach to troubleshooting is essential. The following workflow will guide you through diagnosing and resolving common issues.

TroubleshootingWorkflow Start Low Reactivity Observed CheckReagent 1. Verify Reagent Integrity - Use fresh/properly stored boronic acid. - Check for discoloration/clumping. Start->CheckReagent CheckReagent->Start Reagent Degraded (Replace & Retry) CheckConditions 2. Evaluate Reaction Conditions - Confirm base, solvent, temperature. - Ensure rigorous degassing. CheckReagent->CheckConditions Reagent OK CheckConditions->Start Conditions Incorrect (Correct & Retry) OptimizeSolvent 3. Address Solubility Issues - Add co-solvent (e.g., MeCN, EtOH). - Consider phase-transfer catalyst. CheckConditions->OptimizeSolvent Conditions Correct OptimizeSolvent->Start Still Insoluble (Re-evaluate System) OptimizeCatalyst 4. Re-evaluate Catalytic System - Screen different ligands/catalysts. - Increase catalyst loading. OptimizeSolvent->OptimizeCatalyst Solubility Addressed OptimizeCatalyst->Start No Improvement (Consult Literature) Success Reaction Optimized OptimizeCatalyst->Success System Optimized

Caption: A systematic workflow for troubleshooting low reactivity.

Detailed Protocol for Troubleshooting
  • Verify Reagent Integrity:

    • Action: Visually inspect the solid [(2-Hydroxy-4-methylphenyl)methyl]boronic acid. It should be a white to off-white solid.[14] Discoloration or clumping may indicate degradation or hydration.[9]

    • Rationale: Boronic acids are susceptible to protodeboronation and oxidation, which compromises their reactivity.

    • Recommendation: If in doubt, use a fresh bottle of the reagent or one that has been stored under an inert atmosphere at a low temperature.[9][15]

  • Evaluate Reaction Conditions:

    • Action: Double-check the base, solvent, temperature, and inert atmosphere conditions of your reaction.

    • Base Selection: The choice of base is critical for the formation of the active boronate species.[6] Common bases for Suzuki-Miyaura couplings in aqueous media include K₂CO₃, K₃PO₄, and Cs₂CO₃.[10] The pKa of the boronic acid will influence the optimal pH and therefore the choice of base.

    • Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst and promote homocoupling.[10] This can be achieved by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.

    • Temperature: While many Suzuki couplings are run at elevated temperatures, excessive heat can lead to catalyst decomposition. If the reaction is sluggish at a lower temperature, a modest increase may be beneficial.[10]

  • Address Solubility Issues:

    • Action: If you suspect poor solubility is the issue, consider modifying the solvent system.

    • Co-solvents: The addition of a water-miscible organic co-solvent such as acetonitrile, ethanol, or THF can significantly improve the solubility of the boronic acid and other organic reactants.[12]

    • Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of reactants across the phase boundary, increasing the reaction rate.[16]

  • Re-evaluate the Catalytic System:

    • Action: If the above steps do not resolve the issue, the catalyst system itself may need optimization.

    • Ligand Screening: The choice of ligand can have a profound impact on the efficiency and stereochemical outcome of the reaction.[17][18][19] Electron-rich and bulky ligands often promote the key steps of oxidative addition and reductive elimination.[13]

    • Catalyst Loading: While a low catalyst loading is desirable, a slight increase may be necessary for challenging substrates.

    • Catalyst Source: Consider using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern, highly active precatalyst to ensure the efficient generation of the active catalytic species.[10]

Section 4: Preventative Measures & Best Practices

Proactive measures can prevent many common reactivity problems before they occur.

Best PracticeRecommendationRationale
Storage Store [(2-Hydroxy-4-methylphenyl)methyl]boronic acid in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and at a refrigerated temperature (2-8 °C).[9]Minimizes degradation from moisture and atmospheric oxygen.[15]
Handling Handle the solid reagent in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.Prevents hydration and oxidation that can reduce reactivity.
Solvent Preparation Use high-purity, degassed solvents for your reactions.Removes dissolved oxygen that can deactivate the catalyst and cause side reactions.[10]
Reaction Setup Assemble your reaction glassware under an inert atmosphere. If possible, use flame-dried glassware to remove adsorbed water.Ensures an oxygen- and moisture-free environment, which is critical for catalyst stability.

Section 5: Frequently Asked Questions (FAQs)

Q: Can the ortho-hydroxyl group interfere with the reaction?

A: Yes, the ortho-hydroxyl group can potentially coordinate to the palladium center, influencing the catalytic cycle. It can also affect the electronic properties and acidity of the boronic acid. In some cases, this can be beneficial, while in others it may require specific ligand or base combinations to overcome any inhibitory effects.

Q: Is it necessary to use a phosphine-based ligand?

A: While phosphine ligands are very common and effective, "ligandless" Suzuki-Miyaura reactions in water have been reported, often with the aid of a phase-transfer catalyst.[16] However, for challenging substrates or to achieve high selectivity, a well-chosen ligand is often essential.

Q: My reaction stalls at partial conversion. What should I do?

A: Stalling can be due to catalyst deactivation. This could be caused by insufficient degassing, impurities in the reagents or solvents, or the inherent instability of the catalyst under the reaction conditions. Consider adding a fresh portion of the catalyst to the reaction mixture. If that doesn't work, a full re-optimization of the reaction conditions as outlined in the troubleshooting workflow is recommended.

Q: How does the methyl group on the phenyl ring affect reactivity?

A: The methyl group is an electron-donating group, which can slightly increase the electron density of the aromatic ring. This can have a subtle effect on the rate of transmetalation. However, its impact is generally less significant than that of the ortho-hydroxyl group and the overall reaction conditions.

References

  • Lab Alley. (2025, July 15). How to Store Boric Acid. Available at: [Link]

  • Wikipedia. Boronic acid. Available at: [Link]

  • Cravotto, G., et al. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Publications. Available at: [Link]

  • Evidentic. Buy [(2-Hydroxy-4-methylphenyl)methyl]boronic acid (EVT-13989037). Available at: [Link]

  • Wiskur, S. L., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC. Available at: [Link]

  • Dražan, T., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Dražan, T., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. RSC Publishing. Available at: [Link]

  • ResearchGate. The mechanism of boronic acid esters transesterification. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Borax. Borate handling and storage. Available at: [Link]

  • Cravotto, G., et al. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ResearchGate. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Bakher, A. D., et al. (2018). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. PMC. Available at: [Link]

  • Kennedy, C. R., & pausing, K. T. (2014). Emergent Organoboron Acid Catalysts. PMC. Available at: [Link]

  • ResearchGate. Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Available at: [Link]

  • Lecker, R. M., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. PMC. Available at: [Link]

  • ResearchGate. Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Available at: [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. Available at: [Link]

  • University of Pittsburgh. Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. Available at: [Link]

  • Mastalerz, M. (2018). A Water-Stable Boronate Ester Cage. PMC. Available at: [Link]

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Netherton, M. R., & Fu, G. C. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Books. Available at: [Link]

  • Sharma, A., & Kumar, A. (2016). Review on green chemistry — Suzuki cross coupling in aqueous media. RSC Advances. Available at: [Link]

  • ChemContract. boronic acid, (2-hydroxy-4-methylphenyl)- (9ci) (CAS 259209-25-1). Available at: [Link]

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

  • Sporzyński, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. ResearchGate. Available at: [Link]

  • Sporzyński, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. pKa values for boronic acids 1-7. Available at: [Link]

  • Wikipedia. Phenylboronic acid. Available at: [Link]

  • PubChemLite. (2-hydroxy-4-methylphenyl)boronic acid (C7H9BO3). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Base and Solvent Selection for [(2-Hydroxy-4-methylphenyl)methyl]boronic Acid

Document ID: TSC-HMPBA-2026-01 Version: 1.0 Last Updated: March 27, 2026 Introduction [(2-Hydroxy-4-methylphenyl)methyl]boronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-HMPBA-2026-01 Version: 1.0 Last Updated: March 27, 2026

Introduction

[(2-Hydroxy-4-methylphenyl)methyl]boronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to form crucial C-C bonds.[1][2] Its unique structure, featuring a hydroxyl group ortho to the boronic acid moiety, introduces specific considerations for reaction optimization. This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing base and solvent selection for reactions involving this compound.

The reactivity of [(2-Hydroxy-4-methylphenyl)methyl]boronic acid is significantly influenced by its functional groups.[1] The hydroxyl group can participate in intramolecular interactions and affect the electronic properties of the boronic acid, while also enhancing its solubility in polar solvents.[1] Understanding these characteristics is key to overcoming common challenges and achieving high-yield, reproducible results.

I. Frequently Asked Questions (FAQs)

FAQ 1: My Suzuki-Miyaura coupling with [(2-Hydroxy-4-methylphenyl)methyl]boronic acid is giving low to no yield. What is the first thing I should check?

Answer:

The first and most critical parameter to evaluate is the integrity of your boronic acid. Boronic acids are susceptible to decomposition, particularly through protodeboronation, where the carbon-boron bond is cleaved.[3] They can also form cyclic trimers called boroxines through dehydration, which can complicate stoichiometry.[4]

Troubleshooting Steps:

  • Verify Purity: Before starting your reaction, check the purity of the [(2-Hydroxy-4-methylphenyl)methyl]boronic acid using an analytical technique like NMR.

  • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the boronic acid or a recently prepared sample.[4]

  • Consider a Stabilized Form: If the boronic acid is known to be unstable under your reaction conditions, consider converting it to a more robust derivative, such as a pinacol ester or a MIDA boronate.[4][5] These derivatives can offer enhanced stability and are often used in "slow-release" strategies where the active boronic acid is generated in situ.[4][6]

FAQ 2: How does the ortho-hydroxyl group affect my choice of base?

Answer:

The ortho-hydroxyl group can form an intramolecular hydrogen bond with the boronic acid moiety. This interaction can influence the acidity of the boronic acid and its reactivity in the catalytic cycle. The choice of base is crucial as it activates the boronic acid for the transmetalation step.[7][8][9]

The primary role of the base is to convert the neutral boronic acid, RB(OH)₂, into a more nucleophilic boronate species, such as RB(OH)₃⁻.[10] This anionic boronate is more reactive towards the palladium center, facilitating the transfer of the organic group.[10]

Base Selection Strategy:

  • Inorganic Bases are a Good Starting Point: For many Suzuki-Miyaura reactions, inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are effective and widely used.[7][11]

  • Consider Weaker Bases for Sensitive Substrates: The presence of the acidic hydroxyl group might make the boronic acid more susceptible to certain side reactions. If you are working with base-sensitive functional groups, a milder base like potassium fluoride (KF) might be a suitable option.[9]

  • Stronger Bases for Challenging Couplings: For difficult couplings, a stronger base like cesium carbonate (Cs₂CO₃) or an aqueous hydroxide solution (e.g., NaOH, KOH) might be necessary to drive the reaction to completion.[7]

FAQ 3: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

Answer:

Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction.[12] It is often promoted by the presence of oxygen and can be exacerbated by the choice of palladium source.[11][12]

Troubleshooting Steps:

  • Rigorous Degassing: Oxygen is a major culprit in promoting homocoupling.[11][12] Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[11]

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced to the active Pd(0) species in situ. This reduction process can sometimes consume the boronic acid and lead to homocoupling.[11][12] Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help mitigate this issue.[11]

  • Optimize Base and Solvent: The reaction conditions can influence the rate of homocoupling versus the desired cross-coupling. A careful screening of bases and solvents can help identify conditions that favor the desired reaction pathway.

FAQ 4: What is the best solvent for my reaction with [(2-Hydroxy-4-methylphenyl)methyl]boronic acid?

Answer:

Solvent choice can significantly impact the outcome of a Suzuki-Miyaura reaction by influencing reagent solubility, catalyst stability, and the reactivity of the base.[13][14][15] The presence of the hydroxyl group on [(2-Hydroxy-4-methylphenyl)methyl]boronic acid generally enhances its solubility in polar solvents.[1]

Solvent Selection Guide:

  • Aprotic Polar Solvents: Solvents like tetrahydrofuran (THF), 1,4-dioxane, and dimethylformamide (DMF) are commonly used and often give good results.[13][14]

  • Protic Solvents and Aqueous Mixtures: The use of water or mixtures of organic solvents with water can be beneficial, especially with inorganic bases.[13] Water can help dissolve the base and facilitate the formation of the active boronate species.

  • Biphasic Systems: A common and effective approach is to use a biphasic system, such as toluene/water or THF/water.[11] In such systems, vigorous stirring is essential to ensure efficient mixing and reaction at the interface.[11]

It is important to note that solvent quality is crucial. Traces of impurities in the solvent can poison the palladium catalyst and significantly decrease the reaction conversion.[13][16]

II. Troubleshooting Guides

Guide 1: Systematic Optimization of Base and Solvent

If you are facing low yields or incomplete conversion, a systematic screening of reaction parameters is recommended.

Experimental Protocol: High-Throughput Screening

Objective: To efficiently identify the optimal base and solvent combination for the Suzuki-Miyaura coupling of [(2-Hydroxy-4-methylphenyl)methyl]boronic acid with a given aryl halide.

Materials:

  • [(2-Hydroxy-4-methylphenyl)methyl]boronic acid

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Array of bases (see Table 1)

  • Array of solvents (see Table 2)

  • Reaction vials suitable for parallel synthesis

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the aryl halide, [(2-Hydroxy-4-methylphenyl)methyl]boronic acid, and the palladium catalyst in a suitable solvent (e.g., dioxane).

  • Reaction Array Setup: In an array of reaction vials, dispense the required amount of each base.

  • Reagent Addition: Under an inert atmosphere, add the appropriate solvent to each vial, followed by the stock solutions of the aryl halide, boronic acid, and catalyst.

  • Reaction Execution: Seal the vials and place them in a heating block at the desired temperature (e.g., 80-100 °C) for a set period (e.g., 12-24 hours).

  • Analysis: After the reaction is complete, cool the vials to room temperature, and analyze the reaction mixtures by a suitable technique (e.g., LC-MS or GC-MS) to determine the conversion and yield of the desired product.

Data Presentation:

The results of the screening can be summarized in tables for easy comparison.

Table 1: Base Screening Results (Illustrative)

EntryBase (2.0 eq.)SolventYield (%)
1K₂CO₃Dioxane/H₂O (4:1)75
2K₃PO₄Dioxane/H₂O (4:1)88
3Cs₂CO₃Dioxane/H₂O (4:1)92
4Na₂CO₃Dioxane/H₂O (4:1)81
5KFDioxane/H₂O (4:1)65

Yields are illustrative and highly dependent on the specific substrates and reaction conditions.

Table 2: Solvent Screening Results (Illustrative)

EntryBaseSolventYield (%)
1K₃PO₄Dioxane78
2K₃PO₄THF85
3K₃PO₄Toluene/H₂O (4:1)90
4K₃PO₄DMF72
5K₃PO₄Acetonitrile68

Yields are illustrative and highly dependent on the specific substrates and reaction conditions.

Guide 2: Diagnosing and Overcoming Protodeboronation

Protodeboronation is a significant decomposition pathway for boronic acids, leading to reduced yields.[3]

Visualizing the Problem:

Protodeboronation BoronicAcid [(2-Hydroxy-4-methylphenyl)methyl]boronic acid SideProduct Protodeboronation Product (Toluene Derivative) BoronicAcid->SideProduct Protodeboronation CatalyticCycle Suzuki-Miyaura Catalytic Cycle BoronicAcid->CatalyticCycle Cross-Coupling ProtonSource Proton Source (e.g., H₂O, ROH) ProtonSource->SideProduct Product Desired Cross-Coupling Product CatalyticCycle->Product

Caption: Competing pathways for the boronic acid.

Mitigation Strategies:

  • Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions to minimize the presence of proton sources. However, this may not be feasible with many common bases that require water for solubility and activity.

  • Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol or MIDA ester, can protect it from premature protodeboronation.[4][5]

  • Reaction Rate Acceleration: Optimizing the reaction conditions (catalyst, ligand, temperature) to accelerate the rate of the desired cross-coupling reaction can help it outcompete the slower protodeboronation side reaction.[3]

III. Mechanistic Considerations

A deeper understanding of the Suzuki-Miyaura catalytic cycle can aid in troubleshooting.

The Catalytic Cycle:

The generally accepted mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Both R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Both Transmetalation Transmetalation PdII_Both->Pd0 Product R¹-R² PdII_Both->Product RedElim Reductive Elimination ArylHalide R¹-X Boronate R²-B(OH)₃⁻

Caption: The Suzuki-Miyaura catalytic cycle.

The Role of the Base in Transmetalation:

The transmetalation step is often rate-limiting, and the base plays a crucial role here. There are two main proposed pathways for how the base facilitates this step:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate anion, which then reacts with the palladium complex.[10][17]

  • Hydroxide Pathway: The base generates a palladium-hydroxide complex, which then reacts with the neutral boronic acid.

Computational studies suggest that the pathway starting with the reaction between the base and the organoboronic acid is often favored.[17][18]

Decision-Making Workflow for Optimization:

Optimization_Workflow Start Low Yield or Incomplete Reaction CheckReagents Verify Boronic Acid and Aryl Halide Purity Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK ScreenBases Screen a Panel of Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) ReagentsOK->ScreenBases Yes PurifyReagents Purify or Replace Reagents ReagentsOK->PurifyReagents No BaseOK Improved Yield? ScreenBases->BaseOK ScreenSolvents Screen Solvents (e.g., Dioxane, THF, Toluene/H₂O) BaseOK->ScreenSolvents Yes TroubleshootFurther Consider Ligand Screening or Catalyst Change BaseOK->TroubleshootFurther No SolventOK Further Improvement? ScreenSolvents->SolventOK OptimizeTemp Optimize Temperature and Concentration SolventOK->OptimizeTemp Yes SolventOK->TroubleshootFurther No Success Optimized Conditions OptimizeTemp->Success

Caption: A logical workflow for troubleshooting and optimization.

IV. References

  • [(2-Hydroxy-4-methylphenyl)methyl]boronic acid Technical Details. (n.d.). Retrieved from Google Search.

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Retrieved from Google Search.

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). Retrieved from Google Search.

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. (n.d.). Retrieved from Google Search.

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.). Retrieved from Google Search.

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.). Retrieved from Google Search.

  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing). (n.d.). Retrieved from Google Search.

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. (2005, June 29). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Computational study of solvent effects on the Suzuki-Miyaura coupling reaction. (n.d.). Retrieved from Google Search.

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction - OA Monitor Ireland. (n.d.). Retrieved from Google Search.

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). Retrieved from Google Search.

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Addressing the instability of boronic acids in Suzuki-Miyaura coupling. - Benchchem. (n.d.). Retrieved from Google Search.

  • Phenylboronic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR. (2021, November 8). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - Semantic Scholar. (n.d.). Retrieved from Google Search.

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Retrieved from Google Search.

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.). Retrieved from Google Search.

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. (2020, August 13). Retrieved from [Link]

  • Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions - PMC. (n.d.). Retrieved from Google Search.

  • Protodeboronation - Wikipedia. (n.d.). Retrieved from [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. (2012, April 19). Retrieved from [Link]

  • An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents - Benchchem. (n.d.). Retrieved from Google Search.

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC. (n.d.). Retrieved from [Link]

  • boronic acid, (2-hydroxy-4-methylphenyl)- (9ci) (CAS 259209-25-1) - chem-contract.com. (2026, March 16). Retrieved from [Link]

  • Optimization of reaction conditions A Exploration of greener... - ResearchGate. (n.d.). Retrieved from Google Search.

  • (2-hydroxy-4-methylphenyl)boronic acid | 259209-25-1 | Buy Now - Molport. (n.d.). Retrieved from [Link]

  • Boric acid solubility in different solvents (Ullmann's 2006) | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (n.d.). Retrieved from Google Search.

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. (n.d.). Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). Retrieved from [Link]

  • Optimization of the Biosynthesis of B-Ring Ortho-Hydroxy Lated Flavonoids Using the 4-Hydroxyphenylacetate 3-Hydroxylase Complex (HpaBC) of Escherichia coli - MDPI. (2021, May 14). Retrieved from [Link]

  • Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol - ResearchGate. (2021, May 10). Retrieved from [Link]

  • Acid-base properties of hydroxyquinolines in aqueous solution: Effect of hydroxyl group position on thermodynamic protonation parameters - ULisboa Research Portal. (2025, January 15). Retrieved from [Link]

  • CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents. (n.d.). Retrieved from

  • Light-driven four-component reaction with boronic acid derivatives as alkylating agents - ChemRxiv. (n.d.). Retrieved from Google Search.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for determining[(2-Hydroxy-4-methylphenyl)methyl]boronic acid purity

As a Senior Application Scientist, developing a robust analytical method for boronic acids requires navigating a minefield of secondary chemical interactions. [(2-Hydroxy-4-methylphenyl)methyl]boronic acid (CAS: 1092092-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust analytical method for boronic acids requires navigating a minefield of secondary chemical interactions. [(2-Hydroxy-4-methylphenyl)methyl]boronic acid (CAS: 1092092-84-6) is a highly reactive intermediate widely utilized in Suzuki-Miyaura cross-coupling reactions and the development of carbohydrate-binding sensors[1]. However, quantifying its purity via High-Performance Liquid Chromatography (HPLC) presents unique mechanistic challenges that render standard "off-the-shelf" methods inadequate.

This guide objectively compares column technologies, explains the causality behind critical method parameters, and provides a self-validating protocol for determining the purity of[(2-Hydroxy-4-methylphenyl)methyl]boronic acid.

The Mechanistic Challenges of Boronic Acid Chromatography

Boronic acids are notorious for exhibiting poor chromatographic behavior due to three primary mechanisms:

  • Lewis Acid-Base Interactions: The electron-deficient boron atom acts as a strong Lewis acid, coordinating with residual silanol groups on traditional silica-based stationary phases[2]. This results in severe peak tailing and irreversible adsorption.

  • Metal Coordination: Boronic acids can chelate with electron-rich metal surfaces within the HPLC fluidic path and column frits, leading to poor recovery and signal loss[3].

  • Dynamic Equilibria: In aqueous-organic environments, free boronic acids exist in equilibrium with their dehydrated boroxine (trimer) forms. Furthermore, if nucleophilic solvents like methanol are used, they can dynamically form boronate esters on-column[2].

BoronicInteractions Monomer [(2-Hydroxy-4-methylphenyl)methyl] boronic acid Boroxine Boroxine Anhydride (Artifact Peaks) Monomer->Boroxine -H2O / +H2O (Equilibrium) Silanol Silanol/Metal Coordination (Peak Tailing) Monomer->Silanol Lewis Acid-Base Interaction Ester Boronate Ester (If MeOH is used) Monomer->Ester +ROH (Solvent Reaction)

Mechanistic pathways of boronic acid degradation and secondary interactions during HPLC analysis.

Comparative Performance: Traditional vs. Passivated Columns

To overcome these challenges, the stationary phase and hardware must be carefully selected. We compared a traditional unpassivated C18 column against a low-silanol, metal-passivated column (e.g.,[3]).

Causality of the Result: The passivated column eliminates secondary interactions between the boronic acid and the metal surfaces of the column hardware[3]. Furthermore, utilizing a high-strength silica (HSS) T3 stationary phase withstands 100% aqueous conditions while masking residual silanols, preventing the Lewis acid-base tailing typically seen with standard C18s[4].

Table 1: Column Performance Comparison (Analyte Concentration: 50 µg/mL)
Chromatographic ParameterTraditional C18 (Unpassivated)Passivated Low-Silanol (e.g., HSS T3)Analytical Impact
Retention Time (min) 6.456.82Passivated phases offer more predictable retention.
Tailing Factor (USP) 1.85 (Fails SST)1.05 (Passes SST)Symmetrical peaks ensure accurate integration.
Theoretical Plates (N) 4,20012,500Higher efficiency resolves closely eluting isomers.
Analyte Recovery (%) 89.4%99.8%Eliminates metal-induced signal loss.
Resolution (vs. Impurity) 1.42.8Baseline separation from deborylated byproducts.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . No sample data is considered valid unless the System Suitability Test (SST) criteria are strictly met prior to the run.

Method Parameters
  • Column: Metal-passivated C18 or HSS T3 (100 mm × 4.6 mm, 3.5 µm)[3].

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water. (Causality: Low pH (approx 2.7) keeps residual silanols fully protonated, minimizing ionic interactions and providing stronger analyte retention[4]).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Causality: Acetonitrile is strictly chosen over Methanol to prevent the dynamic formation of methyl boronate esters, which causes peak splitting[2]).

  • Gradient: 5% B to 95% B over 12 minutes, hold for 3 minutes, return to 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

  • Sample Diluent: 50:50 Water:Acetonitrile (Prepare fresh to minimize boroxine formation).

System Suitability Testing (SST) - The Validation Gateway

Before analyzing any validation or unknown samples, inject the SST Standard (50 µg/mL[(2-Hydroxy-4-methylphenyl)methyl]boronic acid + 5 µg/mL 2-hydroxy-4-methylphenol impurity).

  • Blank Check: Injection of diluent must show no peaks ≥ 0.05% of the target analyte area.

  • Precision: 5 replicate injections of the SST standard must yield an area %RSD ≤ 1.0%.

  • Peak Shape: USP Tailing Factor must be ≤ 1.5.

  • Resolution: Resolution ( Rs​ ) between the boronic acid and the phenol impurity must be ≥ 2.0. (If any of these parameters fail, the system is not in a state of control, and the analysis must be halted).

Method Validation Workflow & Results

The method was validated following for analytical procedures.

ValidationWorkflow Start SST Gateway (Must Pass) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity (R² > 0.999) Spec->Lin Prec Precision (RSD < 2.0%) Lin->Prec Acc Accuracy (Recovery 98-102%) Prec->Acc

Sequential ICH Q2(R2) method validation workflow for boronic acid purity determination.

Step-by-Step Validation Execution:
  • Specificity (Forced Degradation): The sample was subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H2​O2​ ) stress. Result: All degradation products (primarily the deborylated 2-hydroxy-4-methylphenol) were baseline resolved from the main[(2-Hydroxy-4-methylphenyl)methyl]boronic acid peak.

  • Linearity: Calibration standards were prepared at 10%, 25%, 50%, 100%, and 150% of the nominal concentration (50 µg/mL). Result: Excellent linear response was observed due to the elimination of metal-adsorption.

  • Precision (Repeatability): Six independent sample preparations of a single batch were analyzed.

  • Accuracy: Known amounts of the boronic acid reference standard were spiked into a synthetic impurity matrix at 50%, 100%, and 150% levels.

Table 2: Quantitative Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at analyte RTNo co-eluting peaksPass
Linearity & Range R2 ≥ 0.999 (5 - 75 µg/mL) R2 = 0.9998Pass
Method Precision %RSD ≤ 2.0% (n=6)%RSD = 0.65%Pass
Accuracy (Recovery) 98.0% - 102.0% across range99.2% - 100.4%Pass
Robustness %RSD ≤ 2.0% (Temp/Flow variations)%RSD = 1.12%Pass

Conclusion

By understanding the intrinsic chemical behavior of[(2-Hydroxy-4-methylphenyl)methyl]boronic acid—specifically its propensity for Lewis acid-base interactions and boroxine formation—analysts can rationally design HPLC methods that succeed where generic protocols fail. Utilizing a low-silanol, passivated stationary phase combined with a strictly non-nucleophilic, low-pH mobile phase yields a highly precise, accurate, and ICH-compliant method for purity determination.

References

  • Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System." Waters Application Notes, 2022. URL:[Link]

  • Kumar, A., et al. "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC." Journal of Liquid Chromatography & Related Technologies, 2015. URL:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Harmonised Guideline, 2022. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Chemical Profile &amp; Hazard Causality[(2-Hydroxy-4-methylphenyl)methyl]boronic acid is a highly valuable intermediate used primarily in organic synthesis for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions (EvitaChem). However, its unique structural features dictate specific handling precautions:

As a Senior Application Scientist, I recognize that handling specialized building blocks like[(2-Hydroxy-4-methylphenyl)methyl]boronic acid (CAS: 1092092-84-6) requires moving beyond basic compliance. To ensure absolute...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like[(2-Hydroxy-4-methylphenyl)methyl]boronic acid (CAS: 1092092-84-6) requires moving beyond basic compliance. To ensure absolute safety and experimental success, laboratory personnel must understand the mechanistic behavior of the compound. This guide provides a self-validating, causality-driven framework for the safe handling, operational use, and disposal of this specific boronic acid derivative.

Chemical Profile & Hazard Causality[(2-Hydroxy-4-methylphenyl)methyl]boronic acid is a highly valuable intermediate used primarily in organic synthesis for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions (EvitaChem[1]). However, its unique structural features dictate specific handling precautions:

  • Dermal and Ocular Irritation (Category 2): The boronic acid moiety ( −B(OH)2​ ) functions as a Lewis acid. Upon contact with physiological surfaces (such as the eyes or mucous membranes), it can reversibly coordinate with biological diols like carbohydrates, leading to localized cellular irritation (1[1]). Furthermore, the phenolic −OH and methyl groups increase the molecule's lipophilicity, enhancing its ability to permeate the stratum corneum compared to simple inorganic boric acid.

  • Respiratory Irritation (Category 3): Supplied as a crystalline powder, the generation of airborne dust during weighing and transfer presents a significant inhalation hazard, triggering mechanical and chemical irritation of the respiratory tract (2[2]).

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE matrix is engineered specifically for handling functionalized boronic acids and the organic solvents typically accompanying them in cross-coupling workflows.

PPE CategoryRecommended SpecificationCausality / Scientific RationaleReplacement Protocol
Gloves 100% Nitrile (Minimum 0.12 mm thickness)Nitrile provides an excellent barrier against fine boronic acid powders and offers superior resistance to the polar aprotic solvents (e.g., THF, DMF) often used in coupling reactions.Replace immediately upon contamination or after 2 hours of continuous use.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against both airborne crystalline dust during weighing and liquid splashes during the addition of organic solvents or aqueous quenching bases (3[3]).Inspect for micro-scratches weekly; clean after every use.
Respiratory N95/N100 Particulate Respirator (if outside hood)Boronic acid dust can cause acute respiratory irritation. A P3 or N100 filter traps >99.9% of airborne particulates (4[4]).Single-use only; discard if breathing resistance increases.
Body Flame-Resistant (FR) Lab Coat & Rubber ApronThe phenolic moiety makes the compound highly reactive. An FR coat protects against the flammable solvents used in the Suzuki protocol, while the apron prevents powder accumulation on clothing.Launder FR coats via specialized chemical laundry services only.

Standard Operating Procedure (SOP): Suzuki-Miyaura Coupling Workflow

Trust in a protocol comes from its self-validating nature. The Suzuki coupling is a palladium-catalyzed cross-coupling between an organoboronic acid and a halide (5[5]). The following step-by-step methodology ensures both safety and high synthetic yield.

Step 1: Pre-Operational Setup & Weighing

  • Action: Conduct all solid handling inside a certified chemical fume hood with a face velocity of 80-100 fpm. Weigh [(2-Hydroxy-4-methylphenyl)methyl]boronic acid using anti-static weigh boats.

  • Causality: The fume hood prevents the aerosolization of the boronic acid dust into the operator's breathing zone. Anti-static boats prevent the fine powder from dispersing due to electrostatic repulsion.

  • Validation: Verify the inward airflow monitor reads >80 fpm before opening the reagent bottle.

Step 2: Reaction Assembly (Inert Atmosphere)

  • Action: In an oven-dried Schlenk flask, combine[(2-Hydroxy-4-methylphenyl)methyl]boronic acid (1.2 eq), the aryl halide (1.0 eq), and a palladium catalyst (e.g., Pd(PPh3​)4​ , 0.05 eq). Add a mild inorganic base (e.g., K2​CO3​ , 2.0 eq).

  • Causality: The base is non-negotiable; it coordinates to the empty p-orbital of the boron atom, forming a negatively charged, nucleophilic boronate intermediate. This activation is required to facilitate the transmetalation step with the Pd(II) complex (6[6]). The inert atmosphere prevents the oxidative homocoupling of the boronic acid.

  • Validation: Observe the bubbling of the inert gas ( N2​ or Argon) through the bubbler to confirm a positive pressure environment before adding solvents.

Step 3: Reaction Execution & Quenching

  • Action: Add degassed solvent (e.g., Toluene/Water or THF) and heat to 80°C. Monitor via TLC. Once complete, cool to room temperature and quench by slowly adding deionized water.

  • Causality: Quenching hydrolyzes any unreacted boronate complexes and precipitates the palladium residues, safely terminating the catalytic cycle and preparing the mixture for phase separation.

  • Validation: Check the pH of the aqueous layer; it should be mildly basic (pH 8-9) due to the residual K2​CO3​ .

Mandatory Visualization: Operational Workflow

G Start PPE Verification & Setup (Fume Hood) Reagent Weigh [(2-Hydroxy-4-methylphenyl) methyl]boronic acid Start->Reagent Catalyst Add Pd Catalyst & Base under Inert Atmosphere Reagent->Catalyst Reaction Suzuki-Miyaura Coupling (Heat & Stir) Catalyst->Reaction Quench Quench Reaction (Cool & Add Water) Reaction->Quench Extraction Liquid-Liquid Extraction (Isolate Organic Phase) Quench->Extraction Waste Aqueous Boron/Pd Waste Segregation Extraction->Waste Aqueous phase Disposal Hazardous Waste Disposal Waste->Disposal

Figure 1: Safe handling and operational workflow for Suzuki-Miyaura coupling and waste disposal.

Spill Response & Decontamination Protocol

A powder spill of[(2-Hydroxy-4-methylphenyl)methyl]boronic acid must be managed to prevent aerosolization and surface contamination.

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Suppress: Do NOT dry sweep. Lightly mist the spilled powder with water or a 5% sodium bicarbonate solution to suppress dust formation and neutralize the mild acidity (3[3]).

  • Collect: Use a HEPA-filtered vacuum or wet-wipe the area with damp, disposable absorbent pads. Place all cleanup materials into a sealed, compatible container (7[7]).

  • Decontaminate: Wash the surface with a mild soap solution, followed by a water rinse, as boronic acids are highly water-soluble.

  • Validate: Visually inspect the area to ensure no white crystalline residue remains. Swipe the area with a pH strip moistened with DI water; a reading of pH 7 confirms complete decontamination.

Waste Management & Disposal Plan

Improper disposal of boron compounds can lead to environmental accumulation, harming aquatic life and disrupting local ecosystems (3[3]). Never mix boronic acid waste with strong oxidizing agents or strong bases outside of controlled reaction parameters (7[7]).

  • Aqueous Waste: The aqueous phase from the Suzuki extraction contains boron salts, inorganic bases, and trace palladium. Do not flush down the drain (8[8]). Neutralize the solution to pH 7-8 using dilute HCl. Collect in a high-density polyethylene (HDPE) container explicitly labeled "Hazardous Aqueous Boron/Palladium Waste."

  • Organic Waste: Halogenated or non-halogenated organic solvents used in the coupling (e.g., Toluene, THF) must be segregated into their respective standard organic waste streams.

  • Solid Waste: Contaminated gloves, wipes, and empty reagent bottles must be placed in a sealed, labeled chemical waste bag and delivered to a certified hazardous waste facility for incineration (8[8]).

References

  • Lab Alley. "How To Safely Dispose of Boric Acid: Follow PPE Guidelines".[Link]

  • Washington State University (WSU). "Boric Acid Standard Operating Procedure". [Link]

  • Chemos GmbH & Co.KG. "Safety Data Sheet: Boric acid". [Link]

  • American Borate Company. "Safety Data Sheet - Boric Acid". [Link]

  • SCIRP (Scientific Research Publishing). "Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling". [Link]

  • Wikipedia. "Suzuki reaction".[Link]

Sources

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